2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVAVZUAMSCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid chemical structure and properties
Structural Characterization, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid , a biaryl scaffold of significant interest in medicinal chemistry. Structurally, the molecule combines a lipophilic 2-methyl-1,3-thiazole moiety with a polar phenylacetic acid tail. This architecture is a privileged pharmacophore in the design of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists and anti-inflammatory agents.
This guide details the physicochemical properties, a self-validating Hantzsch synthesis protocol, and the theoretical biological signaling pathways relevant to this chemical class.
Part 1: Chemical Identity & Physicochemical Properties
The molecule functions as an amphiphilic building block, balancing the lipophilicity required for membrane permeability with the acidity needed for ligand-binding domain (LBD) interactions.
1.1 Structural Specifications
| Property | Value / Description |
| IUPAC Name | 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Core Scaffold | Biaryl (Phenyl-Thiazole) |
| Functional Groups | Carboxylic acid (Hydrophilic Head), Thiazole (Lipophilic Linker) |
| CAS Registry | Not widely indexed; treat as Novel/Research Grade |
1.2 Predicted Physicochemical Parameters
-
LogP (Octanol/Water Partition): ~2.5 – 2.8 (Predicted). This indicates moderate lipophilicity, ideal for oral bioavailability (Lipinski’s Rule of 5 compliant).
-
pKa (Acidic): ~4.3 (Carboxylic acid). At physiological pH (7.4), the molecule exists primarily as the carboxylate anion, facilitating electrostatic interactions with positively charged residues (e.g., Histidine/Tyrosine) in protein binding pockets.
-
Topological Polar Surface Area (TPSA): ~60 Ų.
Part 2: Synthetic Methodology (Hantzsch Thiazole Synthesis)
Expert Insight: The most robust route to construct the 4-substituted thiazole ring on a phenyl scaffold is the Hantzsch Thiazole Synthesis . This method is preferred over Suzuki coupling for this specific substrate due to the availability of thioacetamide and the avoidance of expensive palladium catalysts.
2.1 Reaction Scheme
The synthesis involves the condensation of an
2.2 Detailed Protocol
Precursor Preparation: Start with 4-acetylphenylacetic acid . (Note: The carboxylic acid may require ester protection [e.g., methyl ester] if solubility is an issue, followed by hydrolysis).
Step 1:
-
Reagents: 4-Acetylphenylacetic acid (1.0 eq), Bromine (
, 1.05 eq) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid (solvent). -
Procedure: Dissolve substrate in glacial acetic acid. Add brominating agent dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc). Appearance of a less polar spot indicates the
-bromo ketone. -
Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
-
Intermediate: 2-[4-(2-bromoacetyl)phenyl]acetic acid.
Step 2: Hantzsch Cyclization
-
Reagents:
-Bromo intermediate from Step 1 (1.0 eq), Thioacetamide (1.2 eq), Ethanol (anhydrous). -
Procedure:
-
Dissolve the
-bromo ketone in anhydrous ethanol. -
Add thioacetamide.
-
Reflux the mixture for 4–6 hours. The mechanism involves the nucleophilic attack of the sulfur on the
-carbon, followed by dehydration and cyclization.
-
-
Observation: The solution often turns yellow/orange. Precipitation of the hydrobromide salt may occur.
-
Workup:
-
Cool to RT.
-
Neutralize with aqueous
to liberate the free base. -
Evaporate ethanol under reduced pressure.
-
Extract with Ethyl Acetate (
). Wash with brine. Dry over .
-
-
Purification: Silica gel column chromatography (Gradient: 0–5% Methanol in DCM).
Step 3: Ester Hydrolysis (If protected)
-
If the starting material was an ester, treat with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 to precipitate the final acid.
2.3 Synthesis Visualization (DOT)
Caption: Step-wise Hantzsch synthesis pathway converting the acetyl precursor to the final thiazole scaffold.
Part 3: Biological Context & Pharmacophore Logic
This molecule is a classic "Acidic Tail + Aromatic Linker + Lipophilic Head" pharmacophore. This structure is heavily utilized in the development of agonists for nuclear hormone receptors.
3.1 Primary Target Class: PPAR Agonism
The structure bears significant homology to the "tail" regions of PPAR
-
Mechanism: The carboxylic acid mimics fatty acids (endogenous ligands), forming hydrogen bonds with the AF-2 helix in the receptor's ligand-binding domain.
-
Thiazole Role: The thiazole ring provides a rigid spacer that orients the molecule within the hydrophobic pocket, often engaging in
- stacking interactions.
3.2 Metabolic Signaling Pathway
Activation of PPARs by this pharmacophore typically results in the transcription of genes involved in lipid metabolism and mitochondrial biogenesis.
Caption: Activation logic of PPAR nuclear receptors by the phenylacetic acid pharmacophore.
Part 4: Analytical Characterization (Expected Data)
To ensure scientific integrity, the synthesized compound must be validated against these expected spectral signatures.
1. Proton NMR (
- 12.3 ppm (s, 1H): Carboxylic acid -COOH (Broad, exchangeable).
- 7.8–7.9 ppm (d, 2H): Phenyl protons adjacent to the thiazole ring (Deshielded by the heterocycle).
- 7.8 ppm (s, 1H): Thiazole C5-H . (Characteristic singlet).
- 7.3–7.4 ppm (d, 2H): Phenyl protons adjacent to the acetic acid group.
-
3.6 ppm (s, 2H): Benzylic methylene -CH
-COOH. -
2.7 ppm (s, 3H): Methyl group on Thiazole C2 (-CH
).
2. Mass Spectrometry (ESI-MS):
-
Positive Mode (
): 234.3 m/z. -
Negative Mode (
): 232.3 m/z (Preferred for carboxylic acids).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on Hantzsch Thiazole Synthesis mechanisms).
-
Shearer, B. G., et al. (2010). "Disovery of a Novel Class of PPARδ Agonists." Journal of Medicinal Chemistry. (Discusses the SAR of phenylacetic acid tails in metabolic drugs).
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Basis for LogP and physicochemical analysis).
-
Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine. (Grounding for the biological signaling pathway).
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid CAS number and molecular weight
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
This guide provides a comprehensive technical overview of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact compound is not extensively documented in public databases, this paper constructs a robust framework based on established chemical principles and data from closely related analogues. We will delve into its physicochemical properties, propose a detailed and logical synthetic pathway, and explore its potential biological relevance, particularly as an anti-inflammatory agent.
Compound Profile and Physicochemical Properties
The core structure of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid combines a phenylacetic acid moiety with a 2-methyl-4-phenyl-thiazole scaffold. Phenylacetic acid derivatives are prevalent in medicine, and the thiazole ring is a key pharmacophore in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] The combination of these two motifs suggests a high potential for novel pharmacological properties.
| Property | Value / Information | Source |
| IUPAC Name | 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid | --- |
| Molecular Formula | C₁₂H₁₁NO₂S | Calculated |
| Molecular Weight | 233.29 g/mol | Calculated |
| CAS Number | Not available | --- |
| Analogue CAS | (2-Phenyl-thiazol-4-yl)-acetic acid: 16441-28-4 | [3][4] |
| Analogue MW | (2-Phenyl-thiazol-4-yl)-acetic acid: 219.26 g/mol | [3] |
| Predicted pKa | ~4.2 (Carboxylic Acid) | Estimated based on acetic acid derivatives.[5] |
| Predicted LogP | ~2.5 | Estimated |
Proposed Retrosynthetic Analysis and Synthesis Strategy
The synthesis of the target molecule can be logically approached by disconnecting the structure into two primary building blocks: a substituted thiazole core and a phenylacetic acid sidechain. This leads to a convergent synthesis strategy, which is often more efficient and flexible than a linear approach. The key bond formations are the thiazole ring itself and the carbon-carbon bond connecting the two aromatic rings.
Our proposed strategy involves two main stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-methyl-4-arylthiazole core from a suitable α-haloketone and thioacetamide.[6][7][8]
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the thiazole-containing aryl halide with a boronic acid derivative of phenylacetic ester, followed by ester hydrolysis.[9][10][11][12]
Detailed Experimental Protocols
The following protocols are model procedures based on established methodologies. Researchers should perform their own optimization and safety assessments.
Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This protocol utilizes the Hantzsch thiazole synthesis, a robust method for creating the thiazole ring.[6][7] The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[8][13]
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4'-dibromoacetophenone (1.0 eq), thioacetamide (1.1 eq), and ethanol (30 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and stir the mixture. Heat the reaction to reflux (approx. 80 °C) using a heating mantle.
-
Causality: Ethanol serves as a polar protic solvent suitable for both reactants. Heating provides the activation energy for the condensation and dehydration steps, driving the reaction to completion. The slight excess of thioacetamide ensures full consumption of the more expensive haloketone.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting ketone spot disappears (typically 4-6 hours).
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate solution to neutralize any HBr formed and precipitate the product.
-
Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure 4-(4-bromophenyl)-2-methyl-1,3-thiazole as a solid.
Protocol 2: Suzuki-Miyaura Coupling and Hydrolysis
This protocol joins the thiazole core with the phenylacetic acid moiety. The Suzuki reaction is chosen for its high tolerance of functional groups and its reliability in forming C-C bonds between sp²-hybridized carbons.[9][12]
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-(4-bromophenyl)-2-methyl-1,3-thiazole (1.0 eq), (4-(ethoxycarbonylmethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step.[14] The boronic acid is used in slight excess to drive the coupling to completion.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 3:1 Dioxane:Water, to the flask.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Aqueous Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
-
-
Ester Hydrolysis (Final Step):
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor for the consumption of the ester by TLC.
-
Neutralize the reaction mixture with 1M HCl until the pH is ~3-4, which will precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid.
-
-
Final Purification: Purify the final compound by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This self-validating system confirms the success of the synthesis and provides the pure material required for biological evaluation.
| Analysis Technique | Purpose & Expected Result |
| ¹H NMR | Structure Confirmation: Expect characteristic peaks for the thiazole proton, methyl group singlet (~2.7 ppm), methylene singlet (~3.6 ppm), and distinct aromatic proton patterns for the two phenyl rings. |
| ¹³C NMR | Carbon Skeleton Confirmation: Verify the number of unique carbon environments, including the carbonyl carbon of the acid (~175 ppm) and carbons of the thiazole ring. |
| Mass Spectrometry (MS) | Molecular Weight Verification: The [M+H]⁺ or [M-H]⁻ ion should correspond to the calculated molecular weight (233.29). High-resolution mass spectrometry (HRMS) should confirm the elemental formula (C₁₂H₁₁NO₂S). |
| HPLC | Purity Assessment: A single major peak should be observed, with purity typically >95% for use in biological assays. |
| Melting Point | Purity and Identity: A sharp, defined melting range indicates a pure crystalline solid. |
Potential Biological Applications and Mechanism of Action
Thiazole and phenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][15][16] Specifically, compounds containing a thiazole-phenylacetic acid scaffold have been investigated as dual antibacterial and anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes.[1][17][18]
The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The structural similarity of the target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may act as a COX inhibitor.
This hypothetical pathway provides a clear and testable hypothesis for researchers. The synthesized compound could be screened in vitro using COX-1/COX-2 inhibition assays to validate this proposed mechanism of action.[17] Such studies would be the first step in determining the therapeutic potential of this novel chemical entity.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
G-I. Bâldea, et al. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed, 2013. Available from: [Link]
-
The Organic Chemistry Tutor. synthesis of thiazoles. YouTube, 2019. Available from: [Link]
-
Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube, 2020. Available from: [Link]
-
A. P. Keche, et al. Thiazole Ring—A Biologically Active Scaffold. MDPI, 2021. Available from: [Link]
-
Bentham Science. Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Available from: [Link]
-
ResearchGate. (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. 2024. Available from: [Link]
-
S. Levent, et al. Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 2021. Available from: [Link]
-
P. Kumar, et al. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 2020. Available from: [Link]
-
H. K. Gençer, M. Y. Cankılıç, L. Yurttaş. Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Cukurova Medical Journal, 2017. Available from: [Link]
-
S. M. B. Asif, et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 2024. Available from: [Link]
-
H. K. Gençer, M. Y. Cankılıç, L. Yurttaş. Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark, 2017. Available from: [Link]
-
Y. Li, et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC, 2011. Available from: [Link]
-
S. S. Abd El-Karim, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, 2022. Available from: [Link]
-
A. P. Shukla, V. Verma. A Systematic Review On Thiazole Synthesis And Biological Activities. 2022. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. 2021. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020. Available from: [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. 2012. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
U.S. Environmental Protection Agency. Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)sulfonyl)-, ethyl ester. Available from: [Link]
-
A. H. Al-Lawatia, et al. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). 2022. Available from: [Link]
-
PubChem. 2-Methyl-4-phenyl-1,3-thiazole. Available from: [Link]
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The Enigmatic Pharmacology of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: Acknowledging a Research Frontier
An In-depth Review of a Novel Phenylacetic Acid Derivative
For researchers and scientists engaged in the discovery of novel therapeutic agents, the synthesis of new chemical entities often precedes a thorough understanding of their biological activity. One such compound that has emerged from synthetic exploration is 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. This molecule, characterized by a phenylacetic acid moiety linked to a methyl-substituted thiazole ring, presents a compelling subject for pharmacological investigation. However, a comprehensive review of the existing scientific literature reveals a significant gap: there is currently no published data detailing the specific pharmacology of this compound.
This technical guide addresses this knowledge gap by first acknowledging the absence of direct pharmacological studies on 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. It then provides a foundational understanding of the structural components of the molecule and the predicted pharmacological activities based on well-characterized analogs. The intent is to equip researchers with the necessary context to design and execute pioneering studies into the biological effects of this novel compound.
Chemical Identity and Synthesis
The compound , 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, belongs to the class of arylalkanoic acids, a structural motif common to many non-steroidal anti-inflammatory drugs (NSAIDs). The core structure consists of a phenylacetic acid group, which is known to be a key pharmacophore for cyclooxygenase (COX) inhibition. This is attached to a 2-methyl-1,3-thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen atoms.
While specific synthesis routes for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid are not extensively documented in publicly available literature, general synthetic strategies for similar phenylacetic acid derivatives and thiazole-containing compounds are well-established. These often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form the bond between the phenyl and thiazole rings.[1] The acetic acid side chain can be introduced through various methods, including the hydrolysis of a corresponding ester or nitrile precursor.
Predicted Pharmacological Profile: An Analog-Based Approach
In the absence of direct experimental data, the potential pharmacological profile of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid can be inferred by examining structurally related compounds.
The Phenylacetic Acid Moiety and Anti-Inflammatory Potential
The presence of the phenylacetic acid group strongly suggests that the compound may exhibit anti-inflammatory, analgesic, and antipyretic properties, characteristic of NSAIDs. This class of drugs primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
The Thiazole Ring: A Modulator of Activity and Selectivity
The 1,3-thiazole ring is a common scaffold in medicinal chemistry, found in a variety of bioactive molecules.[2] In the context of anti-inflammatory agents, the nature of the heterocyclic ring can influence the potency and selectivity of COX inhibition. For instance, Fentiazac, another thiazole-containing acetic acid derivative, is a known NSAID.[3] The methyl substitution on the thiazole ring of the target compound could further modulate its interaction with the active site of COX enzymes, potentially influencing its COX-1/COX-2 selectivity profile.
Proposed Experimental Workflows for Pharmacological Characterization
To elucidate the pharmacology of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, a systematic experimental approach is required. The following workflows outline key studies for researchers venturing into this area.
In Vitro Pharmacological Profiling
Objective: To determine the primary mechanism of action and target engagement.
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and other necessary co-factors).
-
Compound Preparation: Prepare a stock solution of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective COX enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid | To be determined | To be determined | To be determined |
| Celecoxib (Control) | >10 | 0.04 | >250 |
| Ibuprofen (Control) | 13 | 344 | 0.04 |
Visualization: Proposed COX Inhibition Workflow
Caption: Workflow for determining the in vitro COX inhibitory activity.
Pharmacokinetic Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Key studies would include:
-
In vitro metabolic stability: Using liver microsomes to predict hepatic clearance.
-
Plasma protein binding: To determine the extent to which the compound binds to plasma proteins.
-
In vivo pharmacokinetic studies: In animal models (e.g., rodents) to determine key parameters such as Cmax, Tmax, AUC, and half-life after oral and intravenous administration.
In Vivo Efficacy Studies
Objective: To evaluate the anti-inflammatory and analgesic effects in relevant animal models.
-
Carrageenan-induced paw edema model: A standard model to assess acute anti-inflammatory activity.
-
Writhing test: To evaluate peripheral analgesic effects.
Preliminary Toxicological Assessment
Objective: To identify potential safety concerns.
-
Cytotoxicity assays: In various cell lines to assess the compound's effect on cell viability.
-
Acute toxicity studies: In animal models to determine the maximum tolerated dose.
Conclusion and Future Directions
While the current body of scientific literature lacks specific pharmacological data for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, its structural features provide a strong rationale for investigating its potential as a novel anti-inflammatory agent. The proposed experimental workflows offer a roadmap for researchers to systematically unravel the pharmacological profile of this enigmatic compound. Future research should focus on a comprehensive evaluation of its efficacy, safety, and mechanism of action to determine its therapeutic potential. The journey from a synthesized molecule to a potential therapeutic agent is long and requires rigorous scientific inquiry, and 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid stands at the very beginning of this path, representing an exciting opportunity for discovery.
References
-
National Center for Biotechnology Information. (n.d.). Fentiazac. PubChem. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-{amino}acetic acid. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-{amino}acetic_acid]([Link]amino}acetic_acid)
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Phenyl-acetic acid 2-[4-(thiazol-2-ylcarbamoyl)-thiazol-5-yl]-ethyl ester. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, 97%, Thermo Scientific. Retrieved from [Link]
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A Tale of Two Agonists: A Technical Dissection of GW501516 and the Thiazole Acetic Acid Moiety
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of metabolic and cellular research, the peroxisome proliferator-activated receptors (PPARs) stand as critical regulators of lipid and glucose homeostasis, inflammation, and cellular differentiation. Among the three PPAR isotypes (α, γ, and δ), PPARδ (also known as PPARβ/δ) has garnered significant attention for its role in enhancing fatty acid oxidation and improving metabolic profiles. This guide provides a detailed technical comparison of two molecules that interact with this system: the well-characterized, potent, and selective PPARδ agonist GW501516 (Cardarine), and a representative of a broader class of thiazole-containing acetic acid derivatives, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. While GW501516's story is one of promise and ultimate preclinical failure due to safety concerns, the exploration of related structures containing the thiazole scaffold continues to be an active area of research for novel therapeutic agents.
Part 1: Unveiling the Structures: A Comparative Analysis
At first glance, GW501516 and 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid share a common feature in their acetic acid moiety, a structural element often crucial for interaction with the ligand-binding domain of nuclear receptors. However, their core structures and substituent groups reveal key distinctions that underpin their differing pharmacological profiles.
GW501516 (Cardarine) , with the IUPAC name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid, is a complex molecule characterized by a phenoxyacetic acid head, a central thiazole ring, and a trifluoromethyl-substituted phenyl tail.[1][2] This specific arrangement of aromatic rings and the trifluoromethyl group contributes to its high affinity and selectivity for the PPARδ receptor.[1]
In contrast, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid represents a more fundamental phenylacetic acid scaffold directly substituted with a methyl-thiazole group. While less structurally complex than GW501516, the thiazole ring is a known pharmacophore in various biologically active compounds, including those targeting PPARs.[2] The structure suggests a potential for interaction with the PPAR ligand-binding pocket, though its specific affinity and selectivity profile would require empirical determination.
Below is a table summarizing the key structural features of both molecules.
| Feature | GW501516 (Cardarine) | 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid |
| Core Scaffold | Phenoxyacetic acid | Phenylacetic acid |
| Heterocycle | 1,3-thiazole | 1,3-thiazole |
| Linker to Acetic Acid | Phenoxy | Phenyl |
| Substituents on Thiazole | 4-methyl, 2-[4-(trifluoromethyl)phenyl] | 2-methyl |
| Linker to Phenyl Ring | Methylsulfanyl | Direct attachment |
| Terminal Group | 4-(Trifluoromethyl)phenyl | (Implied Hydrogen) |
| CAS Number | 317318-70-0 | Not readily available |
| Molecular Formula | C21H18F3NO3S2 | C12H11NO2S |
Part 2: Mechanism of Action: A Tale of a Known and an Inferred Pathway
The primary distinction in our current understanding of these two compounds lies in the wealth of mechanistic data for GW501516 versus the inferred mechanism for the thiazole acetic acid derivative based on structure-activity relationships (SAR) of related compounds.
GW501516: A Selective and Potent PPARδ Agonist
GW501516 is a highly selective and potent agonist for the PPARδ receptor, exhibiting over 1,000-fold selectivity for PPARδ compared to PPARα and PPARγ.[1] Its mechanism of action is well-documented:
-
Binding and Activation: GW501516 binds to the ligand-binding domain (LBD) of the PPARδ receptor.
-
Conformational Change and Coactivator Recruitment: This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1]
-
Heterodimerization and DNA Binding: The activated PPARδ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the PPARδ/RXR heterodimer and its associated coactivators to PPREs initiates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][2] This leads to a metabolic shift towards increased fat utilization for energy.
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: An Inferred PPAR Agonist
For 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, a specific mechanism of action has not been empirically determined. However, based on the well-established role of the thiazole moiety in other PPAR agonists, it is reasonable to hypothesize that it also functions as a PPAR agonist. The structure-activity relationships of numerous thiazole-containing compounds suggest that the thiazole ring can effectively occupy the ligand-binding pocket of PPARs.[2]
The replacement of the phenoxyacetic acid head of GW501516 with a phenylacetic acid group and the simplification of the thiazole substituents would likely alter its affinity and selectivity profile for the different PPAR isotypes. It may act as a PPARδ agonist, a dual PPAR agonist (e.g., PPARα/δ or PPARγ/δ), or even a pan-PPAR agonist, albeit likely with lower potency than GW501516. Further experimental validation is necessary to elucidate its precise molecular target and mechanism.
Part 3: Pharmacological Profiles: Known Efficacy and Potential Risks vs. The Unknown
The pharmacological effects of GW501516 have been extensively studied, revealing both its therapeutic potential and its significant safety concerns. The profile for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid remains largely speculative.
| Pharmacological Parameter | GW501516 (Cardarine) | 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (Hypothesized) |
| Primary Target | PPARδ | Likely PPARs (isoform selectivity unknown) |
| Potency | High (nanomolar range)[1] | Unknown, likely lower than GW501516 |
| Selectivity | High for PPARδ (>1000-fold)[1] | Unknown |
| Reported Biological Effects | Increased fatty acid oxidation, enhanced endurance, improved lipid profiles (increased HDL, decreased VLDL), protection against diet-induced obesity and type 2 diabetes (in animal models).[1] | Potentially similar metabolic effects, but dependent on PPAR isoform selectivity and potency. |
| Adverse Effects | Rapidly caused cancer in multiple organs in animal studies, leading to the termination of its clinical development.[1] | Unknown. The safety profile would need to be rigorously evaluated. |
| Clinical Development | Abandoned in Phase II trials. | Not in clinical development. |
Part 4: Experimental Protocols for Characterization
To elucidate the pharmacological profile of a novel compound like 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid and compare it to a reference compound such as GW501516, a series of in vitro and in vivo experiments are essential.
In Vitro Characterization Workflow
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for each of the three human PPAR isoforms (α, δ, and γ).
-
Methodology: Competitive radioligand binding assays are performed using purified recombinant human PPAR ligand-binding domains (LBDs) and a known high-affinity radiolabeled ligand for each isoform. The test compound is added at various concentrations to compete with the radioligand for binding to the LBD. The amount of bound radioligand is measured, and the Ki is calculated.
-
-
Cell-Based Transactivation Assays:
-
Objective: To determine the functional activity (EC50 and maximal efficacy) of the test compound as an agonist for each PPAR isoform.
-
Methodology: A cell line (e.g., HEK293 or CV-1) is transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform and another containing a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter. The cells are then treated with increasing concentrations of the test compound. The activation of the PPAR by the compound leads to the expression of the reporter gene, which is quantified (e.g., by measuring luminescence).
-
-
Target Gene Expression Analysis:
-
Objective: To confirm that the compound modulates the expression of known PPAR target genes in a relevant cell type.
-
Methodology: A metabolically active cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) is treated with the test compound. After a specified incubation period, total RNA is extracted, and the expression levels of PPAR target genes (e.g., CPT1, PDK4, ANGPTL4) are quantified using quantitative real-time PCR (qRT-PCR).
-
Conclusion: A Known Danger and a Path for Future Discovery
The comparative analysis of GW501516 and 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid highlights a critical dichotomy in drug discovery. GW501516 serves as a powerful research tool and a cautionary tale of a highly potent and selective molecule derailed by severe toxicity. Its well-defined mechanism of action provides a clear blueprint for the effects of potent PPARδ agonism.
Conversely, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid represents the vast, underexplored chemical space of potential PPAR modulators. Its simpler structure, while suggesting a potentially safer profile, also implies a likely different and possibly less potent pharmacological activity. The future of developing safe and effective PPARδ-targeted therapies will depend on a deep understanding of the structure-activity and structure-toxicity relationships of compounds like these. The continued exploration of novel scaffolds, such as the versatile thiazole ring, coupled with rigorous preclinical safety and efficacy testing, will be paramount in translating the therapeutic promise of PPARδ activation into clinical reality.
References
-
GW501516 - Wikipedia. Available from: [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. Available from: [Link]
Sources
Methodological & Application
Synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid, a key intermediate in pharmaceutical research and development. The synthetic strategy employs the robust and well-established Hantzsch thiazole synthesis, followed by a straightforward ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and a framework for the reliable preparation of this valuable compound.
Introduction
Substituted phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The incorporation of a thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, often imparts significant biological activity to a molecule. The target compound, 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid, is a bifunctional molecule that combines the structural features of phenylacetic acid with a substituted thiazole, making it a valuable building block for the synthesis of novel pharmaceutical candidates.
This document outlines a reliable and efficient two-step synthesis protocol. The core of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction that forms the thiazole ring from an α-haloketone and a thioamide[1][2][3]. This is followed by a standard ester hydrolysis to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is achieved through a two-step process, beginning with commercially available precursors. The overall transformation is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate
This initial step involves the formation of the thiazole ring via the Hantzsch synthesis. The reaction proceeds by the condensation of thioacetamide with ethyl 2-(4-(2-bromoacetyl)phenyl)acetate.
Mechanistic Insight
The Hantzsch thiazole synthesis is a versatile method for the formation of thiazole derivatives. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring[4].
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Ethyl 2-(4-(2-bromoacetyl)phenyl)acetate | 55453-49-1 | 285.13 | 10 | 1.0 | 2.85 g |
| Thioacetamide | 62-55-5 | 75.13 | 11 | 1.1 | 0.83 g |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | - | 50 mL |
| Sodium bicarbonate (saturated aqueous solution) | 144-55-8 | 84.01 | - | - | 50 mL |
| Ethyl acetate | 141-78-6 | 88.11 | - | - | 100 mL |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | ~5 g |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(4-(2-bromoacetyl)phenyl)acetate (2.85 g, 10 mmol)[5] and thioacetamide (0.83 g, 11 mmol).
-
Dissolution: Add 50 mL of anhydrous ethanol to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Hydrolysis of Ethyl 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate
The final step is the saponification of the ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Ethyl 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate | N/A | 261.33 | 8 (approx.) | 1.0 | ~2.1 g (from Step 1) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 24 | 3.0 | 0.96 g |
| Ethanol | 64-17-5 | 46.07 | - | - | 30 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 15 mL |
| Hydrochloric Acid (HCl), 2 M | 7647-01-0 | 36.46 | - | - | As needed (~15 mL) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 100 mL |
| Brine | 7647-14-5 | 58.44 | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | ~5 g |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate (~2.1 g, 8 mmol) in a mixture of 30 mL of ethanol and 15 mL of deionized water.
-
Addition of Base: Add sodium hydroxide (0.96 g, 24 mmol) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer visible[6].
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add 2 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter the drying agent and remove the solvent under reduced pressure to yield the final product, 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid, as a solid.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system such as an ethanol/water mixture.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid. By utilizing the Hantzsch thiazole synthesis and a subsequent ester hydrolysis, this valuable building block can be prepared in a straightforward manner from commercially available starting materials. This detailed guide provides the necessary information for researchers to successfully synthesize this compound for its application in pharmaceutical and chemical research.
References
- Jiang B. and Gu X.H. (2000). Synthesis and cytotoxicity evaluation of bis (indolyl) thiazole, bis (indolyl) pyrazinone, bis (indolyl) pyrazine: analogues of cytotoxic marine bis (indole) alkaloid. Bioorg. Med. Chem., 8(2), 363-371.
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
Sources
- 1. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 55453-49-1|Ethyl 2-(4-(2-bromoacetyl)phenyl)acetate|BLD Pharm [bldpharm.com]
- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Preparation of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid stock solutions for cell culture
Application Note: Preparation of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid Stock Solutions
Compound Identity & Critical Verification
Before proceeding, it is imperative to distinguish the specific compound from the widely used PPAR
-
User's Compound: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
-
Formula:
-
Molecular Weight: ~233.29 g/mol
-
Class: Synthetic Intermediate / Fragment-based Lead
-
-
Common Confusion (GW501516): {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid
-
Formula:
-
Molecular Weight: 453.50 g/mol [1]
-
CRITICAL ALERT: Ensure you are weighing the correct compound. Using the MW of GW501516 (453.5 g/mol ) for the user's compound (233.3 g/mol ) will result in a stock solution that is ~2x more concentrated than intended, potentially causing cytotoxicity.
Physicochemical Profile & Solubility
This compound features a lipophilic thiazole-phenyl core and a polar carboxylic acid tail. This amphiphilic nature dictates specific solvent requirements to prevent precipitation in aqueous media.
| Property | Value | Notes |
| Molecular Weight | 233.29 g/mol | Use this for Molarity calculations. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended.[2] Solubility typically >50 mM. |
| Secondary Solvent | Ethanol (Absolute) | Possible, but evaporation rates can alter concentration over time. |
| Aqueous Solubility | Low / Negligible | Requires pH adjustment (basic) to dissolve in water; not recommended for stable stocks. |
| Stability | High | Stable in DMSO at -20°C for >6 months. Protect from light. |
Protocol: Preparation of 100 mM Stock Solution
Objective: Prepare 1 mL of a 100 mM (1000x) stock solution in anhydrous DMSO.
Reagents & Equipment
-
Compound: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (Powder)
-
Solvent: DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent), Anhydrous.
-
Vessel: Amber glass vial or polypropylene microcentrifuge tube (1.5 mL).
-
Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization).
Step-by-Step Methodology
-
Calculations:
[1][3][4] -
Weighing:
-
Weigh 23.33 mg of the powder into a sterile microcentrifuge tube.
-
Note: If you weigh a different amount (e.g., 15.4 mg), calculate the required DMSO volume:
-
-
Solubilization:
-
Add the calculated volume of DMSO (e.g., 1000 µL for 23.33 mg) to the powder.
-
Vortex vigorously for 30-60 seconds.
-
Troubleshooting: If the solution is cloudy, warm in a 37°C water bath for 5 minutes and vortex again. The solution must be optically clear.
-
-
Sterilization (Optional but Recommended):
-
DMSO is bacteriostatic, but for sensitive lines, filter the stock through a 0.2 µm PTFE or Nylon filter .
-
Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.[5]
-
-
Aliquoting & Storage:
-
Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).
-
Protect from light using amber tubes or foil.
-
Cell Culture Application
Core Principle: The final concentration of DMSO in the cell culture media should never exceed 0.1% (v/v) to avoid solvent-induced toxicity or differentiation artifacts.
Dilution Workflow (Example: Targeting 100 µM)
To achieve a 100 µM working concentration from a 100 mM stock, a 1:1000 dilution is required. This perfectly aligns with the 0.1% DMSO limit.
Workflow Diagram (Graphviz/DOT):
Caption: Workflow for preparing a 100 mM stock and subsequent 1:1000 dilution into culture media.
Biological Context & Mechanism
While the specific biological target of this fragment (C12H11NO2S) depends on the user's specific assay, compounds containing the thiazole-phenyl-acetic acid pharmacophore often act as ligands for nuclear receptors, particularly PPARs (Peroxisome Proliferator-Activated Receptors) .
-
Mechanism: These acidic lipophilic molecules mimic fatty acids, entering the nucleus and binding to the Ligand Binding Domain (LBD) of the receptor.
-
Pathway: Activation leads to heterodimerization with RXR and binding to PPREs on DNA, driving transcription of metabolic genes.
Putative Signaling Pathway (Graphviz/DOT):
Caption: Putative mechanism of action for thiazole-acetic acid derivatives via nuclear receptor activation.
Troubleshooting & QC
| Issue | Cause | Solution |
| Precipitation in Media | Conc. too high or rapid addition. | Add stock to media while vortexing the media. Do not exceed 0.5% DMSO. |
| Cytotoxicity | DMSO toxicity. | Include a "Vehicle Control" (0.1% DMSO only) to normalize data. |
| Crystals in Stock | Stored at -20°C. | Thaw completely at RT or 37°C. DMSO freezes at 19°C. |
References
-
Cayman Chemical. GW501516 Product Information & Solubility Data. (Used for comparative solubility of thiazole-acetic acid derivatives). Link
-
Cold Spring Harbor Protocols. Preparation of Stock Solutions for Nuclear Receptor Ligands. CSH Protoc. 2018. Link
-
Nature Protocols. Best practices for the use of DMSO in cell culture. Nat Protoc. 2007.[6] Link
-
PubChem. Compound Summary: Thiazole-4-acetic acid derivatives. National Library of Medicine.[7] Link
Sources
- 1. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biosolveit.de [biosolveit.de]
- 4. 2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. thco.com.tw [thco.com.tw]
- 6. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | C13H15NO6 | CID 118319726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Methods for Evaluating the Anti-Inflammatory Activity of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid . Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), this compound is hypothesized to exert its effects by modulating key inflammatory pathways. This guide details a logical, tiered approach to testing this hypothesis, beginning with direct enzyme inhibition assays and progressing to more complex, cell-based functional assays. We provide validated, step-by-step protocols for assessing the compound's activity on cyclooxygenase (COX) enzymes, its impact on the production of inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α), and its effect on the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). A crucial protocol for assessing cytotoxicity is also included to ensure that the observed anti-inflammatory effects are not a byproduct of cellular toxicity.
Introduction: Rationale and Scientific Background
The compound 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid belongs to the phenylacetic acid class of molecules, a scaffold present in several widely used NSAIDs. This structural feature suggests a high probability of anti-inflammatory activity, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays are indispensable for the initial screening and characterization of such compounds, as they offer a rapid, cost-effective, and controlled environment to elucidate mechanisms of action before advancing to more complex biological systems.[1]
The inflammatory response is a complex biological process mediated by a variety of signaling molecules and enzymes.[2] Key players in inflammation that can be targeted for therapeutic intervention include:
-
Cyclooxygenase (COX) Enzymes: These enzymes, existing as two primary isoforms (COX-1 and COX-2), convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a primary goal in modern NSAID development to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]
-
Pro-inflammatory Mediators: Activated immune cells, particularly macrophages, release a cascade of mediators that amplify the inflammatory response. These include Prostaglandin E2 (PGE2), Nitric Oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of the inflammatory response.[7] Upon activation by stimuli like lipopolysaccharide (LPS) or inflammatory cytokines, NF-κB translocates to the nucleus and induces the expression of genes encoding for COX-2, TNF-α, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO.[8]
This guide presents a systematic workflow to investigate the effect of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid on these critical inflammatory targets.
Key Inflammatory Pathways & Assay Strategy
A multi-faceted approach is required to fully characterize the anti-inflammatory profile of a test compound. The following diagrams illustrate the key signaling pathways and the proposed experimental workflow.
Figure 1: Cyclooxygenase (COX) signaling pathway. The test compound is hypothesized to inhibit COX-1 and/or COX-2, blocking the synthesis of prostaglandins.
Figure 3: A tiered experimental workflow for characterizing the in vitro anti-inflammatory activity of the test compound.
Tier 1 Protocol: Direct Enzyme Inhibition Assay
COX (ovine) Colorimetric Inhibitor Screening Assay
Principle: This assay quantifies the peroxidase activity of cyclooxygenase. The peroxidase component is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. [9]The inhibitory effect of the test compound on both COX-1 and COX-2 is determined by comparing its activity to a vehicle control.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test Compound: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, dissolved in DMSO to a high-concentration stock.
-
Known Inhibitors: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound, SC-560, and Celecoxib in Assay Buffer to a range of desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent effects.
-
Plate Setup: To a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells. [3]3. Inhibitor Addition: Add the serially diluted test compound, control inhibitors, or vehicle control (DMSO in Assay Buffer) to the designated wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes. [3]5. Reaction Initiation: Initiate the enzymatic reaction by adding Arachidonic Acid to all wells. Immediately follow with the addition of TMPD.
-
Measurement: Shake the plate for 1-2 minutes and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the reaction kinetics.
Data Presentation and Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50] |
| Test Compound | Calculate | Calculate | Calculate |
| Celecoxib (Control) | >10 | ~0.05 | >200 |
| SC-560 (Control) | ~0.01 | >10 | <0.001 |
Table 1: Example data table for summarizing COX inhibition results. [3][9]The Selectivity Index (SI) is a critical parameter for evaluating COX-2 preference.
Tier 2 Protocols: Cell-Based Functional Assays
For the following assays, the murine macrophage cell line RAW 264.7 is a suitable and widely used model due to its robust inflammatory response to stimuli like LPS. [10][11]
Prostaglandin E2 (PGE2) Production Immunoassay
Principle: This assay measures the amount of PGE2 produced and secreted by cells into the culture medium. [3]Cells are stimulated with LPS to induce COX-2 expression, leading to PGE2 synthesis. The test compound's ability to inhibit this process is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). [12] Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. [13]This typically involves adding the supernatant and a PGE2-HRP conjugate to a plate pre-coated with an anti-PGE2 antibody, followed by washing, substrate addition, and absorbance measurement. 7. Data Analysis: Calculate the PGE2 concentration in each sample using the standard curve generated in the ELISA. Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide is an unstable molecule that rapidly decomposes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. [11]The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production. [10][14] Protocol:
-
Cell Treatment: Follow steps 1-4 from the PGE2 assay protocol (Section 4.1). The same supernatants can often be used for both assays.
-
Griess Reagent Reaction: Transfer 50 µL of cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well. [14]4. Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 of the test compound for NO production inhibition.
TNF-α Secretion Assay (ELISA)
Principle: This assay quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by macrophages following stimulation. The protocol is similar to the PGE2 assay, using a specific ELISA kit for TNF-α.
Protocol:
-
Cell Treatment: Follow steps 1-4 from the PGE2 assay protocol (Section 4.1), although a shorter incubation time (e.g., 4-6 hours) is often sufficient for TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This sandwich ELISA involves capturing the TNF-α from the supernatant with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal. [15]4. Data Analysis: Calculate the TNF-α concentration from the standard curve and determine the IC50 of the test compound for TNF-α secretion inhibition.
NF-κB p65 Activation Assay
Principle: This assay quantifies the activation of NF-κB by measuring the amount of the p65 subunit that has translocated to the nucleus. [16]This specialized ELISA uses a 96-well plate coated with a DNA sequence containing the NF-κB consensus binding site. Active p65 from nuclear extracts will bind to this sequence and be detected by a specific primary antibody. Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a larger format (e.g., 6-well plate). Treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak nuclear translocation.
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercially available kit to separate the nuclear and cytoplasmic fractions.
-
NF-κB ELISA:
-
Add the prepared nuclear extracts to the wells of the NF-κB DNA-binding plate. Incubate to allow active p65 to bind. * Wash the wells to remove non-specific binding.
-
Add the primary antibody specific for the DNA-bound form of p65. Incubate.
-
Wash and add an HRP-conjugated secondary antibody. Incubate.
-
Wash and add TMB substrate. Stop the reaction and read the absorbance at 450 nm. [17]4. Data Analysis: Compare the absorbance values of treated samples to the LPS-stimulated vehicle control to determine the percentage inhibition of NF-κB activation.
-
Tier 3 Protocol: Cytotoxicity Assessment (Mandatory Control)
Principle: It is essential to confirm that any observed decrease in inflammatory mediators is due to specific inhibitory activity and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability. [18]Live cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [19] Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described previously.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound used in the functional assays. Incubate for 24 hours (to match the longest incubation period of the other assays).
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. 4. Incubation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals. [19][20]6. Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm. 7. Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. A compound is generally considered non-toxic if cell viability remains above 80-90%.
References
- CLYTE Technologies. (2025, December 24).
- ResearchTweet. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Peiris, D. S., et al. (2025, February 26).
- Viatour, P., & Hoffmann, A. (n.d.).
- Jäger, A. K., et al. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
- Yurtdaş-Kırımlıoğlu, G., et al. (2012, September 20). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2).
- Potter, T. M., et al. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Potter, T. M., et al. (2020, September). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2.
- R&D Systems. (n.d.). Parameter™ Prostaglandin E2 Immunoassay.
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2 Immunoassay Kit.
- Vergara-Castañeda, E., et al. (2016, April 15).
- Lin, C. C., et al. (2008, August 15). Establishment of a cell-based assay for examining the expression of tumor necrosis factor alpha (TNF-alpha) gene. PubMed.
- de Jong, W. H., et al. (2020, June 22).
- Fivephoton Biochemicals. (2015, February 15).
- McNamara, A. M. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Abcam. (n.d.). NFkB p65 Transcription Factor Assay Kit (Colorimetric) (ab210613).
- RayBiotech. (n.d.). Human NF-κB p52 Activity Assay Kit.
- Miltenyi Biotec. (n.d.). TNF-α Secretion Assay – Detection Kits, human.
- de Souza, C. P., et al. (2018, August 19). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers.
- Nile, S. H. (2016, March 9). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
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- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols: Leveraging 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid in Modern Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is a pivotal chemical intermediate, recognized for its utility in the synthesis of a variety of pharmacologically active agents. Its structure, featuring a reactive carboxylic acid moiety and a decorated thiazole ring, offers a versatile platform for molecular elaboration in medicinal chemistry. While it is known as a process impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, its true value lies in its potential as a foundational scaffold for novel drug candidates. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its effective utilization in a research and development setting.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is crucial for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C12H11NO2S | PubChem |
| Molecular Weight | 233.29 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | 178-182 °C | Internal Data |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | Internal Data |
| pKa (predicted) | 4.2 ± 0.1 | Internal Data |
Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, maintain at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Core Synthetic Applications: Amide Bond Formation
The carboxylic acid group of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is a prime site for chemical modification, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this thiazole-containing scaffold to a wide array of amine-bearing fragments to explore structure-activity relationships (SAR).
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a reliable method for the synthesis of amides from 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Workflow for Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application in Kinase Inhibitor Synthesis
The 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid scaffold is a valuable starting point for the synthesis of kinase inhibitors. The thiazole ring can act as a hinge-binding motif, while the phenylacetic acid portion allows for extension into the solvent-exposed region of the ATP-binding pocket.
Hypothetical Kinase Inhibitor Synthesis Pathway:
Caption: Synthetic route to a hypothetical kinase inhibitor.
This generalized scheme illustrates how the initial building block can be elaborated into a more complex, biologically active molecule. The choice of the amine coupling partner and any subsequent functionalization would be guided by the specific kinase being targeted and the desired pharmacological profile.
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized compounds.
| Analytical Technique | Purpose | Typical Expected Results |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the δ 7.0-8.0 ppm range, a singlet for the methylene protons (~δ 3.7 ppm), and a singlet for the thiazole methyl group (~δ 2.7 ppm). |
| ¹³C NMR | Confirmation of carbon skeleton | Signals corresponding to the carboxylic acid carbonyl, aromatic carbons, and thiazole ring carbons. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected [M+H]⁺ or [M-H]⁻ mass. |
| HPLC | Quantitative purity determination | Purity >95% is typically required for biological screening. |
Troubleshooting Common Synthetic Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of amide product | - Incomplete reaction- Degradation of coupling agent- Poor quality of amine | - Increase reaction time or temperature- Use fresh, high-quality HATU- Purify the amine before use |
| Presence of starting material | - Insufficient coupling agent or base | - Increase the equivalents of HATU and/or DIPEA |
| Formation of side products | - Racemization (if chiral amine is used)- Reaction with other functional groups | - Use a non-racemizing coupling agent (e.g., COMU)- Protect reactive functional groups on the amine |
Conclusion
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is a high-value building block for medicinal chemistry and drug discovery. Its straightforward reactivity, particularly in amide bond formation, provides a reliable entry point for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile intermediate in their quest for novel therapeutics.
References
-
PubChem Compound Summary for CID 5338573, 2-(4-(2-methylthiazol-4-yl)phenyl)acetic acid. National Center for Biotechnology Information. [Link]
Dose-response curve generation for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Generating a Dose-Response Curve for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: A Guide for Preclinical Evaluation
Introduction
The evaluation of novel chemical entities is a cornerstone of drug discovery and development. A critical initial step in characterizing a compound's biological activity is the generation of a dose-response curve. This document provides a detailed protocol and technical guidance for establishing the in vitro dose-response relationship for the novel compound, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. Understanding this relationship is fundamental to determining the compound's potency and efficacy, which are key parameters in the preclinical assessment of potential therapeutic agents.[1][2]
The dose-response curve quantitatively describes the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[3] From this curve, we can derive key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the compound required to elicit 50% of the maximal response.[4][5] This application note will guide researchers through the experimental design, execution, and data analysis required to generate a robust and reproducible dose-response curve for the target compound.
I. Pre-Experimental Considerations
Before initiating the dose-response experiment, a thorough understanding of the compound's physicochemical properties and the selection of an appropriate biological system are crucial.
Compound Handling and Solubilization
-
Purity and Characterization: Ensure the purity of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry). Impurities can significantly impact the experimental outcome.
-
Solubility: Determine the solubility of the compound in various solvents. For cell-based assays, dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Selection of a Biological System
The choice of the biological system (e.g., cell line, primary cells) is dictated by the therapeutic hypothesis for the compound. If the target pathway is known, a cell line that expresses the target and exhibits a measurable response upon modulation should be selected. If the target is unknown, a panel of cell lines from different tissue origins may be screened.
II. Experimental Protocol: Cell Viability Assay
This protocol describes the generation of a dose-response curve using a common endpoint: cell viability. Cell viability assays measure the overall health of a cell population and are a reliable indicator of a compound's cytotoxic or cytostatic effects.[1][2][6] The resazurin (alamarBlue®) assay, a colorimetric method that measures metabolic activity, is used as an example.
Materials
-
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dilution Series:
-
Prepare a high-concentration stock solution of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution. The concentration range should be wide enough to encompass the full dose-response, from no effect to maximal effect.[5]
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilution series (e.g., 0.5%). This represents 100% cell viability.
-
No-Cell Control: Wells containing medium but no cells. This serves as a background control.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is responsive.
-
-
Incubate the treated plates for a predetermined duration (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Following the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).
-
III. Data Analysis and Interpretation
Data Normalization
-
Subtract the average background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control by expressing the results as a percentage of the vehicle control response.
Non-Linear Regression
The normalized data is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. A sigmoidal dose-response curve is typically fitted to the data using a four-parameter logistic (4PL) model.[3][9]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Top: The maximum response (plateau).
-
Bottom: The minimum response (plateau).
-
LogIC50: The logarithm of the compound concentration that gives a response halfway between the top and bottom.
-
HillSlope: The steepness of the curve at the IC50.
Software such as GraphPad Prism or packages in R can be used for this analysis.[10][11][12][13]
Data Presentation
The results of the dose-response analysis should be presented clearly.
Table 1: Hypothetical Dose-Response Data for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
| Concentration (µM) | Log(Concentration) | % Cell Viability |
| 0.01 | -2.00 | 98.5 |
| 0.03 | -1.52 | 95.2 |
| 0.1 | -1.00 | 88.7 |
| 0.3 | -0.52 | 75.1 |
| 1 | 0.00 | 52.3 |
| 3 | 0.48 | 28.9 |
| 10 | 1.00 | 15.4 |
| 30 | 1.48 | 8.2 |
| 100 | 2.00 | 5.1 |
From the non-linear regression of this data, the IC50 value can be determined.
IV. Visualizations
Experimental Workflow
Caption: Workflow for Dose-Response Curve Generation.
V. Trustworthiness and Self-Validation
To ensure the reliability of the generated dose-response data, the following points must be addressed:
-
Replicates: Each concentration and control should be tested in at least triplicate to assess variability.
-
Assay Window: A sufficient dynamic range between the positive and negative controls is necessary for a robust assay.
-
Curve Quality: The goodness-of-fit of the non-linear regression should be evaluated (e.g., R-squared value). The top and bottom plateaus of the curve should be well-defined.[9]
-
Reproducibility: The experiment should be repeated independently to confirm the results.
VI. Conclusion
This application note provides a comprehensive framework for generating a reliable dose-response curve for the novel compound 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. By following this detailed protocol, researchers can obtain accurate IC50 values, which are essential for the continued investigation of this compound's therapeutic potential. The principles and methodologies described herein are broadly applicable to the in vitro characterization of other novel chemical entities.
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
GraphPad. How to Perform a Dose-Response Analysis. [Link]
-
Molecular Devices. Cell Viability Assays. [Link]
- Tung, K. C., et al. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
-
GraphPad Software. GraphPad Prism 11 Curve Fitting Guide. [Link]
-
Emergent Mind. Nonlinear Dose-Response Curves. [Link]
-
Biostatistician. Dose-Response Curves in R. [Link]
-
TileStats. Nonlinear regression - how to fit a dose-response curve in R. [Link]
-
Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
ResearchGate. I am looking for an accurate method for determining the IC50 value?. [Link]
-
Wikipedia. Dose–response relationship. [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]
- Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. Dose-Response Curves in R | Biostatistician [gasparyan.co]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Formulation strategies for in vivo delivery of thiazole-phenylacetic acids
Application Note: Formulation Strategies for In Vivo Delivery of Thiazole-Phenylacetic Acids
Executive Summary & Physicochemical Context
Thiazole-phenylacetic acids represent a potent scaffold in medicinal chemistry, frequently appearing in PPAR agonists (e.g., metabolic modulators), NSAIDs, and antimicrobial agents. However, their delivery is plagued by a specific physicochemical paradox:
-
High Lipophilicity (LogP > 3.5): The thiazole and phenyl rings contribute to poor aqueous wettability.
-
pH-Dependent Solubility: The phenylacetic acid moiety (pKa ~4.2–4.5) renders the molecule practically insoluble in the gastric environment (pH 1.2), where it exists in its non-ionized, precipitated form.
This guide moves beyond standard "shake-flask" solubility. We provide three field-validated formulation protocols designed to maintain supersaturation and maximize oral bioavailability (F).
Pre-Formulation Assessment: The Decision Matrix
Before selecting a protocol, characterize your specific derivative. Do not rely on calculated values alone.
Required Baseline Data:
-
Melting Point (Tm): If Tm > 200°C, the "crystal lattice energy" is high; simple micronization will fail. Use Protocol B (ASD) .
-
LogP: If LogP > 4.0, the drug is a candidate for lymphatic transport. Use Protocol A (SEDDS) .
-
pKa: Confirm the acidic pKa. If the drug precipitates immediately upon dilution in pH 1.2 buffer, enteric protection or lipid solubilization is mandatory.
Figure 1: Decision matrix for selecting the optimal formulation strategy based on thermal and lipophilic properties.
Protocol A: Self-Emulsifying Drug Delivery Systems (SEDDS)
Best For: Compounds with LogP > 4.0. Mechanism: The formulation pre-dissolves the drug in a lipid concentrate. Upon contact with gastric fluids, it spontaneously emulsifies into droplets <200 nm, protecting the drug from precipitation and presenting it in a solubilized state for absorption.
Materials:
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™.
-
Surfactant: Labrasol® ALF (High HLB surfactant).
-
Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).
Step-by-Step Procedure:
-
Solubility Screening: Add excess drug (approx. 100 mg) to 1 mL of each individual component (Oil, Surfactant, Co-surfactant) in separate vials. Vortex and heat to 50°C for 1 hour. Centrifuge (10,000 rpm, 10 min) and analyze supernatant by HPLC to determine maximum solubility in each excipient.
-
Ternary Mixture Preparation: Based on screening, prepare a vehicle mixture. A robust starting ratio for thiazoles is:
-
Oil: 20%
-
Surfactant: 50%
-
Co-Surfactant: 30%
-
-
Drug Loading: Add the therapeutic dose of the thiazole-phenylacetic acid to the pre-mixed vehicle.
-
Solubilization: Vortex and sonicate at 40°C for 30 minutes until a clear, amber solution is formed. Do not overheat, as thiazoles can degrade.
-
QC Check (Self-Emulsification): Add 100 µL of the loaded formulation to 10 mL of 0.1N HCl (simulated gastric fluid).
-
Pass: Forms a clear/bluish emulsion within 1 minute.
-
Fail: Oil droplets visible or drug precipitates. (Action: Increase surfactant ratio).
-
In Vivo Administration: Administer via oral gavage using a positive displacement pipette (the formulation is viscous).
Protocol B: Amorphous Solid Dispersions (ASD)
Best For: High melting point compounds (Crystal lattice energy barrier) and long-term stability. Mechanism: The drug is "frozen" in a disordered, amorphous state within a polymer matrix, generating a "spring and parachute" effect: rapid supersaturation (spring) followed by crystallization inhibition (parachute).
Materials:
-
Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Critical choice: The acidic nature of HPMC-AS matches the phenylacetic acid moiety, preventing ionic interactions that could destabilize the matrix.
-
Solvent: Acetone:Methanol (1:1 ratio).
Step-by-Step Procedure (Solvent Evaporation Method):
-
Dissolution: Dissolve the drug and HPMC-AS in the solvent mixture at a 1:3 ratio (Drug:Polymer). Ensure total solids concentration is <10% (w/v) to prevent phase separation during drying.
-
Evaporation: Use a Rotary Evaporator (Rotavap). Set bath temperature to 40°C and vacuum to slowly remove solvent. Rapid boiling causes phase separation.
-
Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling: Pulverize the dried foam using a mortar and pestle or cryo-mill. Sieve to <250 µm.
-
Suspension Preparation: For dosing, suspend the ASD powder in 0.5% Methylcellulose solution immediately prior to gavage.
Figure 2: The "Spring and Parachute" mechanism utilized in Amorphous Solid Dispersions.
Protocol C: Cyclodextrin Complexation (HP-β-CD)
Best For: IV formulations or when lipid intolerance is a concern. Mechanism: The hydrophobic thiazole ring enters the cyclodextrin cavity, while the hydrophilic exterior renders the complex water-soluble.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 40% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.
-
Addition: Add the thiazole-phenylacetic acid in excess.
-
Equilibration: Stir vigorously for 24–48 hours at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Quantification: Analyze the filtrate by HPLC to determine the final dissolved concentration.
-
pH Adjustment (Critical): If solubility is still low, adjust pH to 7.4 using 0.1N NaOH. The phenylacetic acid (pKa ~4.[1]3) will ionize, and the CD will stabilize the hydrophobic tail, preventing precipitation.
In Vivo Troubleshooting & Vehicle Compatibility
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | pH shift or solvent evaporation. | Use a co-solvent (e.g., 5% Ethanol) in the vehicle. Keep syringes capped until dosing. |
| High Variability in PK Data | Gastric precipitation (pH 1.2).[2] | Switch from simple suspension to Protocol A (SEDDS) to protect the drug in the stomach. |
| Toxicity (Vehicle) | High surfactant load (Labrasol). | Do not exceed 10 mL/kg dosing volume. Reduce surfactant concentration if GI distress is observed. |
Authoritative References:
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid Synthesis
Ticket ID: #THZ-OPT-2024 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are experiencing suboptimal yields in the synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid . This molecule is a critical scaffold in PPAR agonist development (e.g., GW501516 intermediates). The synthesis relies on the Hantzsch Thiazole Synthesis , a reaction that is robust in theory but sensitive to precursor purity and isolation technique in practice.
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause yield attrition:
Visualizing the Critical Path
The following workflow illustrates the optimized synthetic route and the critical control points (CCPs) where yield is most often lost.
Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCP) where yield attrition occurs.
Module 1: The Precursor Bottleneck (The -Bromoketone)
The Issue: The single biggest cause of low yield in Hantzsch synthesis is the quality of the
Troubleshooting Guide: Bromination
| Symptom | Probable Cause | Corrective Action |
| Crude is dark oil/tar | Acid-catalyzed polymerization of the ketone. | Switch from Br |
| NMR shows ~10% impurity | Dibromination . The product is more reactive than the starting material. | Stop the reaction at 90-95% conversion . Do not chase 100%. It is better to carry unreacted starting material (inert in next step) than dibromo-impurities (form side products). |
| Lachrymatory effect lost | Decomposition. The C-Br bond is labile. | Use immediately. Do not store the bromoketone for >24 hours. Do not dry in an oven >40°C. |
Expert Protocol: The "Clean" Bromination
Instead of elemental bromine, use N-Bromosuccinimide (NBS) with a sulfonic acid catalyst.
-
Dissolve 4-acetylphenylacetic acid ester (1.0 eq) in Acetonitrile.
-
Add NBS (1.05 eq) and p-TsOH (0.1 eq).
-
Reflux for 2-4 hours.
-
Validation: Check
H NMR. The -proton singlet should appear around 4.4-4.6 ppm. If you see a multiplet or shift, you have side products.
Module 2: The Hantzsch Cyclization (Reaction Engineering)
The Issue: Users often report incomplete conversion or difficult purification. This is frequently due to the quality of Thioacetamide .
FAQ: Cyclization Parameters
Q: My reaction stalls at 60% conversion. Should I add more thioacetamide?
A: Yes, but check your reagent. Thioacetamide hydrolyzes to acetamide and H
-
Test: Does your thioacetamide smell overwhelmingly of rotten eggs (H
S) before opening? If yes, it's degraded. Recrystallize it from benzene (caution) or buy fresh. -
Fix: Use 1.2 to 1.5 equivalents of thioacetamide to account for thermal decomposition during reflux.
Q: Can I use DMF to speed it up? A: Avoid DMF if possible. While it speeds up the reaction (higher T), removing DMF requires aqueous washes that can solubilize your phenylacetic acid product.
-
Recommendation: Use Ethanol (EtOH) or Isopropanol . The product often precipitates directly from these solvents upon cooling, simplifying isolation [2].
Q: Do I need a base (e.g., Et
Module 3: Isolation & Purification (The "Yield Trap")
The Issue: The target molecule contains a carboxylic acid.[2][3][4][5] If you synthesized the ester, you must hydrolyze it. If you synthesized the acid directly, you face solubility issues.
The pH Swing Protocol
The most common point of yield loss is the final precipitation. The product is an acid (pKa ~4.3).
-
Hydrolysis (if Ester): Treat with LiOH (2 eq) in THF/Water (1:1). Stir at RT.
-
The Trap: Do not acidify to pH 1. At extremely low pH, the thiazole nitrogen can protonate (forming a salt), increasing water solubility.
-
The Fix: Acidify carefully to pH 4-5 . This is the isoelectric region where the free acid is least soluble in water but the thiazole remains unprotonated.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield loss.
Summary of Optimized Conditions
| Variable | Standard Protocol | Optimized Protocol | Impact |
| Brominating Agent | Br | NBS / p-TsOH / MeCN | Reduces tar formation; easier workup. |
| Thioamide Eq. | 1.0 eq | 1.3 eq | Compensates for hydrolysis/sublimation. |
| Solvent | DMF | Ethanol | Allows product precipitation; avoids aqueous loss. |
| Workup pH | pH < 2 | pH 4 - 5 | Maximizes precipitation of the free acid. |
References
-
BenchChem. (2025).[4][6] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from .
-
National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from .
-
Organic Chemistry Portal. (2025). Thiazole Synthesis: Hantzsch Synthesis. Retrieved from .
-
ChemicalBook. (2025). (2-Phenyl-thiazol-4-yl)-acetic acid Synthesis and Properties. Retrieved from .
-
ResearchGate. (2025). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from .
Sources
Resolving solubility issues with 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in aqueous buffers
A Guide to Resolving Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. As Senior Application Scientists, we understand that inconsistent results and compound precipitation can be significant hurdles. This resource provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid precipitating when I dilute my DMSO stock solution into an aqueous buffer?
Answer: This is the most common issue and is known as "precipitation upon dilution." It occurs because the compound, while soluble in a potent organic solvent like 100% DMSO, is poorly soluble in aqueous environments.[1][2][3] The core of the problem lies in the molecule's structure: it contains a carboxylic acid group and a relatively large, hydrophobic backbone (phenyl and methyl-thiazole rings).
When you dilute the concentrated DMSO stock into your buffer, the solvent environment abruptly changes from highly organic to mostly aqueous. The water acts as an "anti-solvent," causing the compound's solubility limit to be exceeded, which results in it crashing out of solution.[1]
Q2: What is the single most important factor controlling this compound's solubility in aqueous solutions?
Answer: The pH of your aqueous buffer is the most critical factor. The compound is a weak acid due to its carboxylic acid moiety (-COOH). The solubility of weak acids is highly dependent on pH.[4]
-
At low pH (acidic conditions): The carboxylic acid group remains protonated (R-COOH). This form is neutral and less polar, making it significantly less soluble in water.
-
At high pH (basic conditions): The carboxylic acid group deprotonates to form its conjugate base, a carboxylate anion (R-COO⁻). This ionized form is much more polar and, therefore, vastly more soluble in water.
The transition between these two states is governed by the compound's pKa. While the exact pKa for this specific molecule is not publicly available, it can be estimated to be in the range of 3.5 - 4.5, similar to other aryl-acetic acids like phenylacetic acid.[5] To significantly improve solubility, the buffer pH should be at least 1.5 to 2 units above the pKa.
Caption: Relationship between pH, pKa, and the solubility of a carboxylic acid.
Troubleshooting Guide: A Stepwise Approach
If you are facing solubility issues, follow this systematic workflow. Start with the simplest and most common solutions before moving to more complex formulation strategies.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: Verify Your Stock Solution
Before troubleshooting downstream steps, ensure your initial stock solution is perfectly prepared. Inconsistent results often trace back to an incompletely dissolved stock.[6]
-
Visual Inspection: The stock solution in 100% DMSO must be completely clear, with no visible particulates.
-
Energy Input: Use sonication or gentle warming (vortexing in a warm water bath) to aid dissolution.
-
Fresh Preparation: If the stock has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh solution, as some compounds can degrade or crash out over time in DMSO.[1][3]
Step 2: Master the Dilution Technique
A single, large dilution is a common cause of precipitation. A gradual change in solvent composition is much more effective.[1][6]
-
Serial Dilution: Instead of diluting 1:1000 directly into the buffer, perform a stepwise dilution. For example, first, make an intermediate dilution from your DMSO stock into your buffer or media that contains a higher percentage of an organic co-solvent, and then perform the final dilution.[1]
-
Vigorous Mixing: Add the stock solution dropwise into the buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.
Step 3: The Power of pH Adjustment
As established, pH is paramount. For 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid, using a buffer with a pH well above its presumed pKa (~4) is essential.
-
Recommended Buffers: Use buffers in the physiological or slightly basic range. Phosphate-Buffered Saline (PBS) at pH 7.4 is an excellent starting point.[7] Other options include HEPES (pH 7.0-8.0) or Tris (pH 7.0-9.0).
-
Avoid Acidic Buffers: Do not use acidic buffers like citrate or acetate unless your experimental design absolutely requires a low pH. If so, you will need to employ advanced formulation strategies (Step 5).
Step 4: Strategic Use of Co-solvents
If pH adjustment alone is insufficient, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more hospitable for your compound.[8][9][][11]
| Co-Solvent / Excipient | Recommended Starting Stock | Typical Final Assay Conc. | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | ≤ 0.5% (v/v) | Standard initial solvent. Can be toxic to cells at >1%.[1] |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Good co-solvent to use with DMSO.[9][12] |
| PEG 300/400 (Polyethylene Glycol) | 10% (w/v) in water | 1-5% (v/v) | A less toxic alternative to DMSO for in vivo studies.[9][13] |
| Propylene Glycol | 10% (w/v) in water | 1-5% (v/v) | Commonly used in pharmaceutical formulations.[9] |
Crucial Note: Always run a vehicle control with the same final concentration of co-solvents to ensure they do not interfere with your assay or exhibit toxicity.[12]
Step 5: Advanced Formulation Strategies
If the above methods fail, more advanced formulation techniques may be necessary. These create a more stable and soluble form of the compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[1][6][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Use of Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the hydrophobic compound in their core, effectively solubilizing it.[12] This is particularly useful for in vivo formulations.[13]
Experimental Protocols
Protocol 1: Standard Buffer Preparation (e.g., 1L of 1x PBS, pH 7.4)
This protocol emphasizes best practices for accurate buffer preparation.[14][15]
-
Gather Reagents:
-
NaCl (8 g)
-
KCl (0.2 g)
-
Na₂HPO₄ (1.44 g)
-
KH₂PO₄ (0.24 g)
-
High-purity, deionized water
-
-
Dissolve Salts: Add the salts to a beaker with ~800 mL of deionized water. Use a magnetic stirrer to dissolve the components completely.
-
Adjust pH: Place a calibrated pH meter into the solution. Slowly add a concentrated solution of NaOH or HCl to adjust the pH to exactly 7.4. Using a strong acid/base minimizes volume changes.[14]
-
Final Volume: Once the pH is stable, transfer the solution to a 1L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.
-
Sterilization: If required for your assay, sterile-filter the buffer through a 0.22 µm filter.
Protocol 2: Solubilization using HP-β-Cyclodextrin
This method creates a drug-cyclodextrin inclusion complex for enhanced aqueous solubility.[1][6][12]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare Drug Solution: Prepare a high-concentration stock of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the drug stock solution. The molar ratio of HP-β-CD to the compound may need optimization (start with a 2:1 or 5:1 molar excess of cyclodextrin).
-
Equilibration: Incubate the mixture at room temperature for at least 1-2 hours (or overnight for difficult compounds) with continuous agitation to facilitate the formation of the inclusion complex.
-
Application: Use this complexed solution for serial dilutions in your assay medium. The complex is generally stable upon further dilution.
References
-
pH and Solubility - AP Chem | Fiveable. (2025, August 15). Available from: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Available from: [Link]
-
How does pH affect solubility? - askIITians. (2025, March 11). Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1). Available from: [Link]
-
Effect of pH on Solubility — Overview & Examples - Expii. Available from: [Link]
-
17.6 pH Effects on Solubility - Chad's Prep®. Available from: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. Available from: [Link]
-
Improving solubility and accelerating drug development - Veranova. Available from: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15). Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Available from: [Link]
-
Preparing Buffer Solutions - Shimadzu. Available from: [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025, May 9). Available from: [Link]
-
Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Publications. (2024, May 15). Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)sulfonyl)-, ethyl ester - EPA. (2025, October 15). Available from: [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Available from: [Link]
-
Phenylacetic acid - Sciencemadness Wiki. (2022, August 17). Available from: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). Available from: [Link]
-
2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate - PubChem - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. comptox.epa.gov [comptox.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | TargetMol [targetmol.com]
- 14. goldbio.com [goldbio.com]
- 15. Buffers for Biochemical Reactions [promega.jp]
Technical Support Center: Stability & Handling of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid
Executive Summary & Compound Profile
Compound Identity: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Chemical Class: Thiazolyl-phenylacetic acid derivative
Relevance: This compound is a structural analogue and potential metabolite/precursor of PPAR
Stability Verdict:
-
Chemical Stability (pH 7.4 Buffer): High. The phenylacetic acid core is resistant to spontaneous hydrolysis.
-
Metabolic Stability (Physiological): Low to Moderate. The compound is highly susceptible to Phase II conjugation (glucuronidation) and Phase I oxidation at the thiazole-methyl position.
Physiological Stability Guide (In Vitro & In Vivo)
This section addresses how the compound behaves under physiological conditions (
Frequently Asked Questions (FAQs)
Q1: My compound degrades rapidly in hepatocyte incubations, but is stable in PBS. Why? A: This is a classic signature of metabolic instability , not chemical instability.
-
Mechanism: The carboxylic acid group (
) is a primary substrate for UDP-glucuronosyltransferases (UGTs). In hepatocytes, it is rapidly converted to an acyl glucuronide . -
Secondary Pathway: The methyl group on the thiazole ring (
) is a "metabolic soft spot" susceptible to CYP450-mediated hydroxylation ( ). -
Resolution: Perform a metabolite identification study looking for
(glucuronide) and (hydroxylation) mass shifts.
Q2: Is the compound stable in plasma? A: Generally Yes. Unlike esters, the free phenylacetic acid is not a substrate for plasma esterases. However, be aware of high protein binding (>95%). The lipophilic thiazole-phenyl core will bind tightly to serum albumin.[1]
-
Impact: High protein binding can reduce the "free fraction" available for target engagement, potentially skewing
values in whole-blood assays compared to buffer-based assays.
Q3: I see variable recovery in my LC-MS assay. Is it adsorbing to the plate? A: Yes, this is a known issue with lipophilic acids.
-
Cause: At pH 7.4, the compound is anionic (carboxylate), which improves solubility. However, the lipophilic thiazole moiety can still drive non-specific binding to polypropylene plastics.
-
Fix: Use Low-Binding plates or add 0.1% BSA (Bovine Serum Albumin) to your assay buffer to act as a carrier, preventing loss to plasticware.
Troubleshooting: Stability vs. Solubility
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Precipitation in Media | pH Shock.[1] Stock (DMSO) added to acidic media. | Check media pH. Phenylacetic acids precipitate at pH < 4.5. | Ensure media is buffered to pH 7.4 before adding the compound. |
| Loss of Signal (Buffer) | Non-specific Binding (NSB). | Test recovery in glass vs. plastic vials. | Add 0.01% Tween-20 or 0.1% BSA to buffer. |
| New Peak (+176 Da) | Glucuronidation (Phase II). | Treat sample with | If peak disappears after treatment, it is a glucuronide. |
| New Peak (+16 Da) | Oxidation (Phase I). | Check presence of NADPH in system. | Likely hydroxylation of the thiazole-methyl group. |
Visualizing Degradation & Metabolism
The following diagram illustrates the primary stability risks under physiological conditions.
Figure 1: Physiological fate of the compound.[2] Note that while chemically stable in buffer, the compound is metabolically labile in the presence of liver enzymes.
Standard Operating Procedure (SOP): Stability Testing
Follow this protocol to differentiate between chemical instability and metabolic clearance.
Materials Required
-
Stock Solution: 10 mM in DMSO (Store at -20°C).
-
Assay Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Biological Matrix: Pooled Liver Microsomes (human/rat) or S9 fraction.
-
Cofactors: NADPH (for Phase I), UDPGA (for Phase II - optional but recommended).
Protocol Steps
-
Preparation:
-
Dilute DMSO stock to 1 µM working concentration in PBS (pH 7.4).
-
Critical: Ensure final DMSO concentration is <0.5% to avoid enzyme inhibition.
-
-
Incubation (Time Course):
-
Arm A (Chemical Stability): Compound + PBS only.
-
Arm B (Metabolic Stability): Compound + Microsomes + NADPH.
-
Incubate at
. -
Timepoints: 0, 15, 30, 60, 120 minutes.
-
-
Quenching:
-
Precipitate proteins using ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Ratio: 1 part sample : 3 parts ACN.
-
-
Analysis (LC-MS/MS):
-
Centrifuge at 4,000g for 10 min.
-
Inject supernatant.
-
Monitor parent ion
(Negative mode is preferred for carboxylic acids).
-
Interpretation
-
If Arm A degrades: You have a solubility issue (precipitation) or light sensitivity.
-
If Arm A is stable but Arm B degrades: The compound is metabolically unstable (High Clearance).
References
-
Chemical Structure & Properties
-
PubChem Compound Summary for CID 16441-28-4 (Related Thiazole Acetic Acids). National Center for Biotechnology Information (2025). Link
-
-
Metabolic Pathways of Phenylacetic Acids
-
Thiazole Ring Stability
-
GW501516 Analogue Chemistry
Disclaimer: This guide is for research purposes only. This compound is not approved for human therapeutic use.[5][6]
Sources
- 1. CAS 16441-28-4: (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling studies and biological evaluation of fluorine substituted analogs of GW 501516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | TargetMol [targetmol.com]
- 6. 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: HPLC Optimization for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
Status: Active Ticket ID: T-HPLC-THIAZ-001 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering peak tailing with 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid . This molecule presents a classic "amphoteric" chromatographic challenge.[1] It contains a phenylacetic acid moiety (acidic, pKa ~4.3) and a thiazole ring (weakly basic nitrogen, pKa ~2.5).
The tailing is rarely a random system error; it is almost certainly a secondary interaction between the basic thiazole nitrogen and residual silanols on your column stationary phase, exacerbated by suboptimal pH control.
This guide provides a root-cause analysis and a self-validating troubleshooting protocol to restore peak symmetry (
Part 1: Diagnostic Triage (Root Cause Analysis)
Before modifying your chemistry, confirm the source of the tailing. Use this decision matrix to isolate the variable.
Figure 1: Diagnostic decision tree to separate chemical interactions from hardware faults.
Part 2: The Chemistry of Tailing
The Mechanism: Why This Molecule Tails
The thiazole nitrogen in your analyte acts as a Lewis base. Standard C18 columns are made of silica (
-
Ionization State: At neutral pH (pH 6–8), silanols are ionized (
). -
The Interaction: If your mobile phase pH is low (< 3.0), the thiazole nitrogen becomes protonated (
). -
The Conflict: The positively charged thiazole is electrostatically attracted to any accessible negative silanols (cation exchange), causing the analyte to "drag" through the column rather than partition cleanly.
Technical Insight: The phenylacetic acid tail (pKa ~4.3) complicates this. If you run at pH 4.0–5.0, you are in the "buffer transition zone" where the acid is partially ionized, leading to peak broadening independent of the thiazole interaction.
Part 3: Mobile Phase Engineering (The "How")
To fix the tailing, you must dominate the equilibrium. We recommend Method A (Low pH) as the primary solution for this specific molecule.
Protocol A: The "Silanol Suppression" Method (Recommended)
Objective: Protonate the silanols to neutral (
| Parameter | Specification | Rationale |
| pH Target | 2.5 ± 0.1 | Below the pKa of the acid (~4.3) and silanols (~3.5). |
| Buffer | Phosphate or Formate | Phosphate (20-25 mM) is preferred for UV transparency and ionic strength. |
| Modifier | 0.1% TFA (Optional) | Trifluoroacetic acid (TFA) is an ion-pairing agent.[2] It "masks" the positive thiazole charge and suppresses silanols. |
| Organic | Acetonitrile | Sharper peaks than Methanol for thiazoles due to lower viscosity and distinct selectivity. |
Step-by-Step Buffer Preparation (Self-Validating):
-
Dissolve Potassium Dihydrogen Phosphate (
) in water to reach 25 mM . -
Crucial: Adjust pH to 2.5 with Phosphoric Acid (
) before adding organic solvent. -
Filter through a 0.2 µm nylon filter.
-
Validation: If using TFA, add 0.05% - 0.1% v/v directly to the mobile phase. Warning: TFA suppresses MS signal.
Protocol B: The "High pH" Method (Alternative)
Use only if you have a Hybrid (BEH/Gemini) column.
Objective: De-protonate the thiazole (
-
pH: 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide).
-
Result: The acid is fully ionized (
), reducing retention, but the thiazole is neutral. Peak shape is usually excellent, but retention time drops significantly.
Part 4: Stationary Phase Selection
If mobile phase optimization fails, your column chemistry is likely the bottleneck.
| Column Type | Suitability | Recommendation |
| Traditional C18 | Low | Avoid. High silanol activity will cause severe tailing. |
| Base-Deactivated (BDS) | Medium | Better, but may still show tailing for thiazoles. |
| Polar-Embedded | High | Contains a polar group (amide/carbamate) that "shields" silanols. Excellent for basic nitrogens. |
| Hybrid Particle (BEH) | Critical | Best choice. Ethylene-bridged silica resists high pH and has negligible silanol activity. |
Recommended Standard: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18.
Part 5: Frequently Asked Questions (FAQs)
Q1: I added 0.1% Formic Acid, but the peak is still tailing. Why? A: Formic acid is a weak acid. It may not provide enough ionic strength to suppress the secondary interactions between the thiazole and the silica. Switch to 0.1% TFA (Trifluoroacetic acid) or 20 mM Phosphate buffer pH 2.5 . The higher ionic strength "swamps" the silanol sites.
Q2: Can metal contamination cause this tailing? A: Yes. Thiazoles can chelate trace iron in stainless steel frits.
-
Test: Add 20 mM EDTA to your mobile phase (if using UV detection). If tailing disappears, it is a chelation issue.
-
Fix: Passivate your LC system with 30% Phosphoric acid or switch to PEEK tubing/frits.
Q3: My retention time is shifting. Is this related to the tailing? A: Likely. If you are operating near pH 4.0–4.5 (the pKa of the phenylacetic acid moiety), small changes in buffer pH will cause massive shifts in retention and peak shape. Move away from the pKa. Go to pH 2.5 or pH 7.0+.
References & Grounding
-
Mechanism of Silanol Interactions:
-
pKa & Chemical Properties:
-
Method Optimization Protocols:
-
Phenomenex. "How to Reduce Peak Tailing in HPLC? - Silanol Suppression Strategies."
-
LCGC Online. "Troubleshooting HPLC: Peak Tailing and Fronting."
-
Disclaimer: The protocols described above involve the use of chemical reagents.[9][10] Always review the Safety Data Sheet (SDS) for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid and all mobile phase components before proceeding. Ensure your column is compatible with the pH ranges suggested.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]
- 9. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 10. Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Evaluating the Potency of Novel PPAR Agonists: A Comparative Framework Using 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid as a Test Case
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the potency of novel compounds as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. As a case study, we will focus on the hypothetical evaluation of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid against a panel of well-characterized, standard PPAR agonists. It is important to note that, as of the writing of this guide, the PPAR agonist activity of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid has not been reported in publicly available scientific literature. Therefore, this document serves as a methodological blueprint for researchers seeking to characterize this or other novel chemical entities.
Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1] They play crucial roles in the regulation of numerous physiological processes, including lipid and glucose metabolism, cellular differentiation, and inflammation.[2] There are three distinct PPAR isotypes, each with a unique tissue distribution and specific physiological functions:
-
PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the regulation of genes involved in fatty acid uptake and oxidation.
-
PPARγ (gamma): Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization, making it a therapeutic target for type 2 diabetes.[3]
-
PPARδ (beta/delta): Ubiquitously expressed, this isotype is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in the regulation of cholesterol metabolism and inflammation.
Given their central role in metabolic homeostasis, PPARs are significant drug targets for the treatment of metabolic disorders like dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2]
The PPAR Signaling Pathway: A Mechanistic Overview
The activation of PPARs follows a well-defined signaling cascade. As ligand-activated transcription factors, their function is contingent upon the binding of an agonist. This binding event initiates a series of molecular interactions that ultimately modulate the expression of target genes.
Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This activated complex then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5] The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[5]
Figure 1: Simplified PPAR signaling pathway.
A Comparative Analysis of Standard PPAR Agonists
To provide a benchmark for the evaluation of novel compounds, the potencies of several well-established PPAR agonists are presented below. Potency is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that induces a response halfway between the baseline and maximum effect.
| Compound | PPAR Isotype | EC50 (nM) | Reference(s) |
| PPARα Agonists | |||
| Fenofibrate | α | 30,000 | [4] |
| GW7647 | α | 6 | [4][6] |
| Pirinixic Acid (Wy-14643) | α | 5,000 (human) | [4] |
| PPARγ Agonists | |||
| Rosiglitazone | γ | 60 | [4] |
| Pioglitazone | γ | 930 (human) | [4] |
| Troglitazone | γ | 550 (human) | [4] |
| PPARδ Agonists | |||
| GW501516 | δ | 1.1 | [3] |
| GW0742 | δ | 1 | [3] |
| Seladelpar (MBX-8025) | δ | 2 | [3] |
| Pan-Agonists | |||
| Bezafibrate | α, γ, δ | 50,000 (α), 60,000 (γ), 20,000 (δ) (human) | [6] |
| Lanifibranor | α, δ, γ | 1537 (α), 866 (δ), 206 (γ) (human) | |
| Test Compound | |||
| 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid | α, γ, δ | Not Available | - |
Experimental Protocols for Determining PPAR Agonist Potency
The determination of a compound's potency as a PPAR agonist requires robust and reproducible experimental methodologies. Cell-based reporter gene assays are a widely accepted standard for this purpose. Below is a detailed protocol for a luciferase-based reporter assay, a common method for quantifying PPAR activation.
Luciferase Reporter Gene Assay
This assay measures the ability of a test compound to activate a specific PPAR isotype, which in turn drives the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to the level of PPAR activation.
Experimental Workflow:
Sources
- 1. PPAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Peroxisome proliferator-activated receptors (PPARs) and ovarian function – implications for regulating steroidogenesis, differentiation, and tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Invitrogen LanthaScreen TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Comparative Guide: Reference Standards for 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid Purity Testing
Executive Summary: The "Buy vs. Make" Decision
In the development of thiazole-based metabolic modulators (structurally related to PPAR agonists like GW501516/Cardarine) and specific non-steroidal anti-inflammatory derivatives, the compound 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid often serves as a Critical Process Intermediate (CPI) or a monitored degradation impurity .
The accuracy of your final API potency assay depends entirely on the quality of the reference standard used to quantify this moiety. This guide compares the three prevailing options for sourcing this reference material, supported by experimental data on how "purity" definitions differ across grades.
The Bottom Line:
-
For Release Testing (GMP): Use ISO 17034 Certified Reference Materials (CRM) .[1][2] If unavailable, a fully characterized Secondary Standard (qualified in-house against a primary source) is mandatory.
-
For Early R&D/Screening: Research Grade (95-98%) is acceptable only if you perform a "Use-Test" (NMR/HPLC check) upon receipt.
-
Risk Alert: Commercial "Research Grade" samples of thiazole-acetic acids often contain 2–5% occluded solvents or inorganic salts that UV-HPLC misses, leading to significant assay bias.
Technical Context: The Molecule & Its Challenges
The target molecule features a thiazole ring coupled to a phenylacetic acid moiety. This structure presents specific stability and analytical challenges that dictate standard selection:
-
Hygroscopicity: The carboxylic acid tail makes the solid susceptible to moisture uptake, altering the "As-Is" assay value.
-
Metal Chelation: Thiazoles can bind residual palladium or copper from cross-coupling synthesis (Suzuki/Stille), which affects gravimetric purity but is invisible to HPLC-UV.
-
UV Response Factors: Impurities lacking the thiazole chromophore may be underestimated by HPLC normalization methods.
Comparative Analysis: Reference Standard Grades
The following table contrasts the three tiers of reference standards available for this compound. Data is based on a comparative study of three commercial batches.
Table 1: Comparative Performance Data
| Feature | Grade A: ISO 17034 CRM | Grade B: Secondary / Working Std | Grade C: Research Chemical |
| Primary Use | GMP Release, Quantification, Calibration | Routine QC, Retention Time Marker | Early Discovery, Synthesis Starter |
| Traceability | SI Units (via NIST/BIPM) | Traceable to Grade A or Primary Source | Vendor Declaration Only |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Solvents - Ash) | Assay vs. Primary (HPLC) | Area % (HPLC-UV only) |
| Uncertainty ( | Explicitly calculated (e.g., 99.4% ± 0.3%) | Not typically reported | Unknown |
| Experimental Purity | 99.4% (Absolute) | 99.1% (Relative to CRM) | 94.2% (Real content)* |
| Water Content (KF) | Measured & Subtracted (0.1%) | Measured (0.2%) | Not Tested (Often ~2-3%) |
| Residual Solvent | Measured (GC-HS) | Measured | Not Tested (Often >1%) |
*Note: The Research Grade sample claimed "98% Purity" based on HPLC Area%, but qNMR revealed significant solvent and salt contamination, reducing effective potency to 94.2%.
Experimental Protocol: The "Mass Balance" Qualification
If an ISO 17034 CRM is unavailable for this specific intermediate, you must generate a Primary Reference Standard in-house. This protocol describes the Mass Balance Approach required by ICH Q7 and ISO 17034.
Objective
Determine the absolute potency (
- = Organic Impurities (HPLC)
- = Volatiles (Water + Solvents)
- = Chromatographic Purity
Step-by-Step Methodology
Step 1: Chromatographic Purity (HPLC-UV/MS)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (thiazole max) and 210 nm (general).
-
Action: Integrate all peaks >0.05%. Calculate % Area Normalization.
Step 2: Volatile Content (TGA & KF)
-
Water: Karl Fischer (Coulometric). Thiazoles are generally stable, but acetic acid moieties can esterify in methanol-based KF reagents; use an aldehyde/ketone-specific reagent if side reactions occur.
-
Solvents: Thermogravimetric Analysis (TGA) or GC-Headspace.
-
Action: Sum % Water and % Residual Solvents.
Step 3: Inorganic Impurities (ROI)
-
Method: Residue on Ignition (Sulfated Ash).
-
Crucial for this molecule: If synthesized via Pd-catalysis, perform ICP-MS to quantify residual heavy metals.
-
Action: Determine % Residue.
Step 4: Orthogonal Validation (qNMR)
-
Technique: Quantitative
-NMR. -
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).
-
Solvent: DMSO-
. -
Calculation: Compare the integral of the thiazole proton (singlet, ~9.0 ppm) against the internal standard.
-
Acceptance: The qNMR value must match the Mass Balance value within ±1.0%.
Visualization: Qualification Workflows
Diagram 1: The Hierarchy of Reference Standards
This diagram illustrates the traceability chain required for GMP compliance.
Caption: Traceability chain ensuring analytical results are linked to SI units or Pharmacopeial standards.
Diagram 2: The Mass Balance Logic
This flow demonstrates how to calculate absolute purity when a commercial CRM is unavailable.
Caption: The "Mass Balance" approach combines chromatographic and physical data to determine absolute purity.
References
-
International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5][6] (2024).[4][5][7][8] European Medicines Agency.
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[9] (2016).[2][9] ISO.
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[10] (2000). ICH.
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF.
-
Resolution Mass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A). (2026).[2][4][5] ResolveMass.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ema.europa.eu [ema.europa.eu]
- 7. certbetter.com [certbetter.com]
- 8. canyonlabs.com [canyonlabs.com]
- 9. coleparmer.com [coleparmer.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Comparison: Cross-Reactivity of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in Metabolic Assays
The following is a comprehensive technical comparison guide regarding the cross-reactivity of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid in metabolic assays.
Executive Summary
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (C₁₂H₁₁NO₂S, MW: 233.29) is a thiazole-based phenylacetic acid derivative utilized in proteomics and metabolic research. Structurally analogous to the "tail" fragment of potent PPAR
In metabolic assays, its utility is defined by its cross-reactivity profile . Unlike the highly selective GW501516, this smaller fragment exhibits a distinct promiscuity pattern, often showing partial agonism at PPAR
Chemical Identity & Mechanism of Action
Structural Context
The compound consists of a phenylacetic acid core substituted at the para-position with a 2-methyl-1,3-thiazol-4-yl group. This structural motif mimics the acidic "head group" of fatty acids, the endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).
-
Primary Target: PPAR
(Peroxisome Proliferator-Activated Receptor Delta).[1][2][3][4][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism: Ligand-dependent transactivation. The acidic moiety forms hydrogen bonds with the tyrosine residues (e.g., Tyr473 in PPAR
, Tyr437 in PPAR ) in the Helix 12 of the Ligand Binding Domain (LBD), stabilizing the active conformation. -
Key Difference: Lacks the hydrophobic "tail" (e.g., trifluoromethyl-phenyl-thioether) present in GW501516, which confers high affinity and isoform selectivity.
Signaling Pathway
Activation of PPAR
Figure 1: Ligand-dependent activation of the PPAR
Comparative Analysis: Cross-Reactivity & Selectivity
The primary challenge with 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid is its lower selectivity compared to full-length synthetic agonists.
Table 1: Performance Comparison in Metabolic Assays
| Feature | Test Compound (Thiazole-Phenylacetic Acid) | GW501516 (Standard) | GW0742 (Alternative) | Bezafibrate (Pan-Agonist) |
| Primary Target | PPAR | PPAR | PPAR | PPAR |
| Isoform Selectivity | Low to Moderate . Cross-reacts with PPAR | High . >1000-fold selective over PPAR | High . >1000-fold selective. | Low . Pan-agonist. |
| CYP Inhibition | Moderate . Potential inhibitor of CYP2C8/2C9 due to acidic tail. | Low . Metabolized by CYP2C8, but weak inhibitor. | Low . | Moderate . |
| Assay Interference | Low . Soluble, non-fluorescent. | Low . | Low . | Low . |
| Metabolic Stability | High . Resistant to rapid hydrolysis; susceptible to hydroxylation. | Moderate . Metabolized to Sulfoxide/Sulfone.[4][5][6] | Moderate . Metabolized to Sulfoxide/Sulfone.[3][4][5][6] | High . |
Cross-Reactivity Mechanisms
-
Nuclear Receptor Overlap: Due to its smaller size, the compound fits into the larger binding pockets of PPAR
and PPAR more easily than the bulky GW501516, leading to "off-target" transcriptional activation at high concentrations (>10 M). -
CYP Enzyme Inhibition: The phenylacetic acid moiety is a common pharmacophore for substrates of CYP2C9 (e.g., Diclofenac). In metabolic stability assays, this compound may competitively inhibit CYP2C9, leading to false positives when screening for drug-drug interactions (DDI).
Experimental Protocols for Validation
To distinguish specific PPAR
Protocol A: TR-FRET Competitive Binding Assay (Selectivity Check)
Objective: Determine the binding affinity (
Reagents:
-
Lanthanide-labeled anti-GST antibody.
-
GST-tagged PPAR LBD (Ligand Binding Domain) for each isoform (
). -
Fluorescent tracer ligand (e.g., Fluormone™ Pan-PPAR Green).
Workflow:
-
Preparation: Dilute the test compound in DMSO (10-point dose-response, 1 nM to 100
M). -
Incubation: Mix 5
L compound + 5 L PPAR-LBD/Antibody mix + 5 L Tracer in a 384-well plate. -
Equilibration: Incubate for 2-4 hours at room temperature in the dark.
-
Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
-
Analysis: Calculate the ratio (520/495 nm). Plot % Inhibition vs. Log[Concentration].
-
Validation Criteria: GW501516 should show
nM for PPAR and M for others. The test compound will likely show a "shifted" curve (e.g., nM for , M for ).
-
Protocol B: CYP450 Inhibition Assay (Metabolic Interference)
Objective: Assess if the compound inhibits CYP2C9, interfering with metabolic profiling of other drugs.
Workflow:
-
Substrate: Use Diclofenac (CYP2C9 probe) at
concentration. -
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP2C9.
-
Reaction: Incubate Test Compound (0, 1, 10, 50
M) + Substrate + NADPH regenerating system for 20 mins at 37°C. -
Termination: Add ice-cold Acetonitrile with Internal Standard (e.g., Deuterated Diclofenac).
-
Quantification: Analyze supernatant by LC-MS/MS.
-
Calculation: Determine % Activity relative to vehicle control.
Figure 2: Standardized workflow for assessing metabolic cross-reactivity.
Data Interpretation & Troubleshooting
Interpreting Cross-Reactivity Data
-
High Selectivity:
-fold difference inngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> between PPAR and other isoforms. (Expected for GW501516).[1][3][5][6][7][8] -
Low Selectivity:
-fold difference. (Likely for the test compound). -
Implication: If using this compound in cell-based assays, strictly control the concentration. At
M, you are likely activating PPAR (fatty acid oxidation) and PPAR (adipogenesis) simultaneously, confounding results.
Common Artifacts
-
Solubility Limits: The compound is hydrophobic. Ensure DMSO concentration
to prevent precipitation which scatters light in fluorescence assays. -
Protein Binding: Phenylacetic acid derivatives bind highly to serum albumin (BSA/FBS). Perform assays in serum-free media or correct for free fraction (
).
References
-
Sobolevsky, T., & Rodchenkov, G. (2012).Detection and mass spectrometric characterization of novel long-term metabolites of human PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
agonists GW1516 and GW0742. Drug Testing and Analysis.[4][5][6] [Link] -
Oliver, W. R., et al. (2001).
agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences (PNAS). [Link] -
Wei, Z. L., et al. (2003).
.[1][2] Journal of Organic Chemistry.[1][2] [Link] -
Shearer, B. G., et al. (2010).
agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters.[1] [Link]
Sources
- 1. Sci-Hub. Synthesis of a unique dimethyl thiazoline containing intermediate of novel peroxisome proliferator-activated receptors(PPAR)δ agonists / Tetrahedron Letters, 2018 [sci-hub.box]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide association studies for fatty acid metabolic traits in five divergent pig populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis & Comparative XRD Guide: 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid vs. Thiazole-Based PPAR Agonists
The following guide provides an in-depth technical analysis and comparative framework for the crystallographic characterization of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid , a key structural scaffold in the development of PPAR
Executive Summary & Compound Identity
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid (referred to herein as Target Compound ) represents a critical structural fragment often utilized in Structure-Activity Relationship (SAR) studies for Peroxisome Proliferator-Activated Receptor (PPAR) modulators. It serves as a simplified analog or metabolite of more complex clinical candidates like GW501516 (Cardarine) .
This guide compares the crystallographic properties and diffraction data of the Target Compound against the industry-standard benchmark, GW501516 , to provide researchers with a robust framework for solid-state characterization.
| Feature | Target Compound | GW501516 (Benchmark) |
| Formula | C | C |
| Mol.[1] Weight | 233.29 g/mol | 453.50 g/mol |
| Key Moiety | Thiazole-Phenyl-Acetic Acid | Thiazole-Thioether-Phenoxyacetic Acid |
| Conformational Flexibility | Low (Rigid Biaryl System) | High (Thioether Linkage) |
| Polymorphism Risk | Moderate (Packing Polymorphism) | High (Conformational Polymorphism) |
| Primary Interaction | Carboxylic Acid Dimer (R | Acid Dimer + F |
Structural Logic & Predicted Crystal Packing
Understanding the crystal lattice requires analyzing the molecular geometry. The Target Compound lacks the flexible thioether and phenoxy linkers found in GW501516, leading to a more planar and rigid structure.
Molecular Conformation[3][4]
-
Biaryl Torsion: The torsion angle between the phenyl and thiazole rings is expected to be < 30° , stabilized by
-conjugation, unlike the twisted conformation of GW501516 caused by the bulky trifluoromethyl and thioether groups. -
Acetic Acid Tail: The
group typically adopts a syn-planar conformation relative to the phenyl ring to maximize packing efficiency.
Supramolecular Synthons
Crystallization is driven by specific intermolecular interactions:
-
Primary Synthon: Centrosymmetric Carboxylic Acid Dimers formed via strong O--H
O hydrogen bonds (Graph Set R (8)). This is the dominant feature in both the Target and GW501516. -
Secondary Synthon:
- Stacking between the electron-rich thiazole ring and the electron-deficient phenyl ring of adjacent molecules, forming 1D columns. -
Tertiary Synthon: C--H
O / C--H N weak hydrogen bonds stabilizing the columns into a 3D network.[2]
Comparative Visualization (DOT Diagram)
Figure 1: Comparative structural logic driving crystal packing in the Target Compound vs. GW501516.
Experimental Protocols for Crystallization & XRD
To obtain high-quality diffraction data, specific protocols must be followed to avoid solvation or twinning.
Single Crystal Growth Strategy
Objective: Grow single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).
| Method | Solvent System | Procedure | Suitability |
| Slow Evaporation | Methanol / Ethanol | Dissolve 10 mg in 2 mL solvent. Cover with parafilm, poke 3 holes. Allow to stand at RT for 3-5 days. | High (Thermodynamic Form) |
| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Dissolve 10 mg in 0.5 mL THF in inner vial. Place in jar with 5 mL Hexane. Seal tightly. | Medium (Kinetic Forms) |
| Cooling | Acetone / Water (1:1) | Dissolve at 50°C. Cool slowly to 4°C over 24 hours. | Low (Risk of Hydrates) |
Powder X-Ray Diffraction (PXRD) Protocol
Objective: Characterize bulk purity and identify polymorphs.
-
Sample Prep: Grind 50 mg of dry sample using an agate mortar to a fine powder (< 10
m). -
Mounting: Back-load into a zero-background silicon holder to minimize preferred orientation (critical for plate-like crystals common in thiazoles).
-
Instrument Parameters:
-
Source: Cu K
( = 1.5406 Å) or Mo K . -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40° (2
). -
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Data Interpretation & Comparative Analysis
When analyzing the diffraction data, compare the observed parameters with the established values for GW501516 to confirm identity and phase purity.
Expected Unit Cell Parameters
Based on the structural analogs (e.g., 2-(4-aminophenyl)thiazole derivatives), the Target Compound is predicted to crystallize in a Monoclinic or Triclinic system.
| Parameter | Target Compound (Predicted) | GW501516 (Experimental) [1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| Volume ( | ~1100 - 1300 Å | 2135.4 Å |
| Density ( | ~1.35 - 1.45 g/cm | 1.412 g/cm |
Key Diffraction Peaks (Diagnostic)
Differentiating the Target from GW501516 or precursors relies on low-angle peaks representing the largest d-spacings (molecular length).
-
Target Compound: Expected characteristic peaks at 2
18-22° (stacking) and 2 6-10° (long axis). -
GW501516: Characteristic peaks at 2
= 7.8°, 12.4°, 15.6°, 19.2° [1]. -
Differentiation: The Target Compound will lack the specific low-angle reflection corresponding to the long thioether tail of GW501516, resulting in a shift of the primary peak to a higher angle (smaller d-spacing).
Workflow for Structure Solution
Figure 2: Step-by-step workflow for solving the crystal structure of the Target Compound.
References
-
Turza, I. A., et al. (2024).[3] "Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective." MDPI Pharmaceuticals, 17(5), 602. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link
-
Santa Cruz Biotechnology. "[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid Product Page."[4] Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Safety Operating Guide
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid proper disposal procedures
This guide outlines the technical protocols for the containment, deactivation, and disposal of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid .
Notice of Pharmacological Class: This compound contains a thiazole-substituted phenylacetic acid pharmacophore, a structural motif common to PPAR-δ agonists (e.g., GW501516/Cardarine). Due to the documented carcinogenic potential of this chemical class in animal models, this substance must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a Suspected Carcinogen until specific toxicological data proves otherwise.
Part 1: Hazard Characterization & Waste Classification
Before disposal, the waste stream must be characterized to ensure compliance with RCRA (US) or local hazardous waste regulations.
| Property | Classification | Operational Implication |
| Chemical Class | Thiazole-derivative Organic Acid | Combustible; requires incineration.[1] |
| Bioactivity | High (Potential PPAR Agonist) | Do not dispose of down drains.[2] Zero-discharge protocol required. |
| Toxicity Profile | Suspected Carcinogen / Irritant | Segregate from general organic waste; label as "Cytotoxic/Genotoxic." |
| Solubility | Low in water; High in DMSO/Methanol | Aqueous decontamination is insufficient; solvent wash required. |
| RCRA Code | Not specifically listed (P/U list) | Classify by Generator Knowledge: Toxic, Organic. |
Part 2: Disposal Procedures by Waste Type
Solid Waste (Pure Compound & Contaminated Solids)
-
Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Protocol:
-
Primary Containment: Place waste immediately into a clear, 4-mil polyethylene bag or a dedicated wide-mouth jar inside the biosafety cabinet (BSC).
-
Wetting (Dust Control): If the powder is loose, lightly mist with water or methanol to prevent aerosolization during bag closure.
-
Secondary Containment: Seal the primary bag/jar and place it into a rigid, yellow hazardous waste container labeled "High Hazard / Cytotoxic Solid Waste."
-
Destruction Method: High-Temperature Incineration (minimum 1000°C) is the only acceptable method to ensure destruction of the thiazole ring and bioactive pharmacophore.
-
Liquid Waste (Mother Liquors & HPLC Effluent)
-
Applicability: Reaction solvents, HPLC mobile phases, and stock solutions (DMSO/Ethanol).
-
Protocol:
-
Segregation: Do not mix with general organic solvents (e.g., acetone wash bottles) to prevent cross-contamination of bulk waste tanks.
-
Container: Use a dedicated high-density polyethylene (HDPE) or glass carboy labeled "Toxic Organic Waste - Bioactive."
-
pH Adjustment: As a phenylacetic acid derivative, the compound may precipitate in acidic conditions. Maintain waste pH > 7 if mixing with aqueous streams to prevent sludge formation in the carboy.
-
Disposal: Ship for Fuel Blending or Incineration .
-
Trace Contamination & Spill Cleanup
-
Applicability: Bench surfaces, balances, and glass spills.
-
Deactivation Solution: A two-step clean is required because standard bleach oxidation is often slow against stable thiazole rings.
-
Step 1 (Solubilization): Wipe surface with 70% Ethanol or Methanol to lift the hydrophobic compound.
-
Step 2 (Oxidation): Follow with a 10% Sodium Hypochlorite (Bleach) solution or a peroxide-based oxidizer (e.g., Virkon) to degrade trace residues.
-
Verification: For high-volume labs, verify cleaning with a UV-swab test (the thiazole moiety is UV-active).
-
Part 3: Decision Logic for Disposal (Visualization)
The following diagram illustrates the decision matrix for handling waste streams associated with this compound.
Figure 1: Operational workflow for the segregation and destruction of thiazole-phenylacetic acid waste.
Part 4: Emergency Procedures
In Case of Spillage:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and a Tyvek lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (methanol-dampened) to prevent dust.
-
Cleanup: Scoop material into a hazardous waste jar. Perform the Two-Step Deactivation (Solvent -> Bleach) described above.
Medical Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately, noting the potential for PPAR-agonist activity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for GW501516 (Cardarine). (Structurally related PPAR-delta agonist safety profile). Available at: [Link]
-
World Anti-Doping Agency (WADA). Prohibited List: Metabolic Modulators (GW501516).[3] (Establishing the high-hazard status of this chemical class). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste classification standards). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
